4-Bromo-3,3-dimethylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSIWPPNFLFXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854432-06-7 | |
| Record name | 4-bromo-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,3-dimethylbutanoic acid, with the CAS number 854432-06-7, is a halogenated carboxylic acid. Its structure, featuring a bromine atom and a quaternary carbon center, suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. The steric hindrance around the bromine atom, due to the adjacent dimethyl groups, is a key structural feature that influences its reactivity. This guide provides a comprehensive overview of its chemical properties, potential synthesis and purification methods, and a discussion of its reactivity, based on available chemical principles and data for related compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO₂ | PubChem[1] |
| Molecular Weight | 195.05 g/mol | PubChem |
| Monoisotopic Mass | 193.99425 Da | PubChem[1] |
| CAS Number | 854432-06-7 | Kuujia.com[2] |
| Predicted XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
Experimental Protocols
Synthesis of this compound (Proposed)
A specific, validated experimental protocol for the synthesis of this compound is not currently published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations. One potential approach involves the free-radical bromination of 3,3-dimethylbutanoic acid. This method utilizes a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN), to generate bromine radicals from molecular bromine (Br₂) or N-bromosuccinimide (NBS). The bromine radical can then abstract a hydrogen atom from the carbon chain, followed by reaction with another bromine source to yield the brominated product.
It is important to note that free-radical bromination can lead to a mixture of products due to the presence of different types of C-H bonds (primary, secondary, and tertiary).[3][4] The tertiary C-H bond at the 3-position is typically more reactive towards radical abstraction, but the formation of the desired 4-bromo isomer would depend on the reaction conditions and the relative stability of the intermediate radicals.
Proposed Experimental Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Purification of Brominated Carboxylic Acids
A general procedure for the purification of carboxylic acids, which can be adapted for this compound, involves several steps to remove impurities.[5]
-
Acid-Base Extraction: The crude product can be dissolved in an appropriate organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer. The aqueous layer is then acidified (e.g., with HCl) to regenerate the carboxylic acid, which can be extracted back into an organic solvent.
-
Drying and Solvent Removal: The organic layer containing the purified acid is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Crystallization or Distillation: Depending on the physical state of the product, final purification can be achieved by crystallization from a suitable solvent or by distillation under reduced pressure.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the two functional groups present: the carboxylic acid and the alkyl bromide.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
Carbon-Bromine Bond: The carbon-bromine bond is susceptible to nucleophilic substitution and elimination reactions. However, the presence of the two methyl groups on the adjacent carbon (the 3-position) creates significant steric hindrance, which is expected to slow down the rate of Sₙ2 reactions at the 4-position. Elimination reactions (E2) may also be affected by this steric bulk.
This unique combination of a reactive carboxylic acid and a sterically hindered alkyl bromide makes this compound a potentially valuable intermediate for the synthesis of complex molecules where selective reaction at one functional group is required while the other remains protected by steric hindrance.
Logical Relationship of Reactivity:
Caption: Reactivity pathways of this compound.
Biological Activity
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, various brominated organic compounds and substituted carboxylic acids have been investigated for their biological effects, including cytotoxic and anticancer activities.[6][7][8] The presence of a halogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Further research is required to determine the biological profile of this particular compound.
Safety Information
Specific safety data for this compound is not available. However, based on the properties of similar compounds, such as 4-bromobutyric acid, it should be handled with care.[9][10][11] It is likely to be corrosive and may cause skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical compound with potential for use in synthetic organic chemistry. While detailed experimental data is currently lacking, this guide provides a summary of its known properties and outlines potential synthetic and purification strategies based on established chemical principles. The unique structural feature of a sterically hindered alkyl bromide combined with a carboxylic acid functional group makes it an interesting target for further research and development in the fields of medicinal chemistry and materials science. Researchers are encouraged to perform thorough safety assessments before handling this compound.
References
- 1. PubChemLite - this compound (C6H11BrO2) [pubchemlite.lcsb.uni.lu]
- 2. 854432-06-7(this compound) | Kuujia.com [nl.kuujia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chegg.com [chegg.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Nitro substituted carboxylic acids and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
In-depth Technical Guide: 4-Bromo-3,3-dimethylbutanoic Acid (CAS Number 854432-06-7)
A comprehensive review of the synthesis, properties, and potential applications of 4-Bromo-3,3-dimethylbutanoic acid for researchers, scientists, and drug development professionals.
Initial Assessment: Publicly available scientific literature and databases contain limited in-depth technical information regarding the specific biological activity, detailed experimental protocols, and established signaling pathways for this compound (CAS 854432-06-7). This document summarizes the available chemical data and outlines general synthetic approaches relevant to this class of compounds. Further empirical research is warranted to fully elucidate its pharmacological profile.
Chemical and Physical Properties
This compound is a halogenated carboxylic acid. A summary of its key chemical identifiers and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 854432-06-7 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₁₁BrO₂ | PubChem |
| Molecular Weight | 195.05 g/mol | PubChem |
| IUPAC Name | This compound | Chemical Supplier Catalogs |
| Canonical SMILES | CC(C)(CBr)CC(=O)O | PubChem |
| Physical Description | Solid (predicted) | Chemical Supplier Catalogs |
| Solubility | No data available | N/A |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
Synthesis and Manufacturing
One potential synthetic workflow is outlined below. This proposed pathway is based on established organic chemistry principles for the synthesis of similar molecules.
A Comprehensive Technical Guide to 4-Bromo-3,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of 4-Bromo-3,3-dimethylbutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. This guide covers its chemical structure, physicochemical properties, potential synthetic routes, and reactivity profile, offering valuable insights for its utilization as a chemical intermediate and building block in the development of novel compounds.
Chemical Structure and Identification
This compound is a carboxylic acid derivative characterized by a butane chain with a bromine atom at the fourth position and two methyl groups at the third position. The presence of a quaternary carbon (C3) bearing two methyl groups introduces significant steric hindrance around the C-Br bond, which is a key determinant of its chemical reactivity.
Spectroscopic Analysis of 4-Bromo-3,3-dimethylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available spectroscopic data for the compound 4-Bromo-3,3-dimethylbutanoic acid (C₆H₁₁BrO₂). Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted mass spectrometry data alongside experimental nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the structurally analogous compound, 3,3-dimethylbutanoic acid, for comparative purposes. Detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are also provided to guide researchers in the analytical characterization of this and similar compounds.
Introduction
This compound is a halogenated carboxylic acid. The presence of a bromine atom and a quaternary carbon center in its structure makes it a potentially interesting building block in organic synthesis and drug discovery. A thorough spectroscopic characterization is essential for its unambiguous identification and for understanding its chemical properties. This guide aims to consolidate the available and analogous spectroscopic information to facilitate further research and development involving this compound.
Spectroscopic Data
The following sections present the available and analogous spectroscopic data for this compound.
Mass Spectrometry (Predicted Data)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for confirming the molecular weight of the compound.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.00153 |
| [M+Na]⁺ | 216.98347 |
| [M-H]⁻ | 192.98697 |
| [M+NH₄]⁺ | 212.02807 |
| [M+K]⁺ | 232.95741 |
| [M+H-H₂O]⁺ | 176.99151 |
| [M+HCOO]⁻ | 238.99245 |
| [M+CH₃COO]⁻ | 253.00810 |
| [M+Na-2H]⁻ | 214.96892 |
| [M]⁺ | 193.99370 |
| [M]⁻ | 193.99480 |
Data obtained from PubChem CID 54149448.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Compound Data)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.064 | Singlet | 9H |
| -CH₂- | 2.236 | Singlet | 2H |
| -COOH | 11.9 | Singlet | 1H |
Note: For this compound, the singlet for the methylene (-CH₂-) protons would likely be shifted downfield due to the deshielding effect of the adjacent bromine atom. The protons on the carbon bearing the bromine atom would also give rise to a distinct signal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Compound Data)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR data, the following table shows the experimental ¹³C NMR data for 3,3-dimethylbutanoic acid.
| Assignment | Chemical Shift (ppm) |
| -C (CH₃)₃ | 29.5 |
| -C H₂- | 48.9 |
| -C (CH₃)₃ | 30.7 |
| -C OOH | 179.5 |
Note: In the ¹³C NMR spectrum of this compound, the chemical shift of the carbon atom bonded to the bromine atom would be significantly affected, typically appearing in the range of 25-50 ppm. The other carbon signals would also experience shifts, albeit to a lesser extent.
Infrared (IR) Spectroscopy (Expected Absorptions)
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |
| Alkyl Group | C-H stretch | 2975 - 2845 | Strong |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |
| Bromoalkane | C-Br stretch | 650 - 510 | Medium-Strong |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl (C=O) stretch is also a key diagnostic peak. The C-Br stretching frequency is in the fingerprint region of the spectrum.[3][4]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific samples and equipment.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the reference standard (TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a solution can be prepared and a drop evaporated onto a salt plate.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent if a solution is used).
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Ionization: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) will depend on the analyte's properties and the desired information. ESI is a soft ionization technique suitable for determining the molecular weight of intact molecules, while EI is a harder technique that can cause fragmentation, providing structural information.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide has summarized the available and analogous spectroscopic data for this compound. While experimental data for the title compound remains scarce, the provided predicted mass spectrometry data, along with analogous NMR and expected IR data, offers a valuable starting point for researchers. The detailed experimental protocols serve as a practical guide for obtaining comprehensive spectroscopic characterization. Further experimental investigation is encouraged to validate the predicted data and to fully elucidate the spectroscopic properties of this compound.
References
An In-depth Technical Guide to 4-Bromo-3,3-dimethylbutanoic Acid
IUPAC Name: 4-Bromo-3,3-dimethylbutanoic acid
CAS Number: 854432-06-7
Molecular Formula: C₆H₁₁BrO₂
Molecular Weight: 195.05 g/mol
This technical guide provides a comprehensive overview of this compound, a halogenated carboxylic acid. Due to the limited availability of detailed experimental data in publicly accessible scientific literature, this guide synthesizes known information and provides theoretical and comparative data to offer insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 854432-06-7 | [1] |
| Molecular Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| XLogP3 (Predicted) | 1.7 | [2] |
| Monoisotopic Mass | 193.99425 Da | [2] |
Synthesis and Reactivity
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway
A potential route to this compound could involve the bromination of 3,3-dimethylbutanoic acid. This reaction would likely proceed via a free-radical mechanism, initiated by light or a radical initiator, with a brominating agent such as N-bromosuccinimide (NBS). The gem-dimethyl group at the 3-position would sterically hinder substitution at that carbon, favoring bromination at the less substituted 4-position.
A generalized workflow for such a synthesis is depicted below.
References
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,3-dimethylbutanoic acid is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules, including pharmaceutical intermediates. Its structure, featuring a sterically hindered bromine atom and a carboxylic acid functional group, suggests unique reactivity that is of interest to researchers in medicinal chemistry and materials science. This technical guide provides a summary of the available data on the physical properties of this compound, alongside comparative data for its isomer, and outlines general experimental protocols relevant to its synthesis and characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H11BrO2 | PubChemLite[1] |
| Monoisotopic Mass | 193.99425 Da | PubChemLite[1] |
| Predicted XlogP | 1.7 | PubChemLite[1] |
For the purpose of comparison, the experimentally determined physical properties of the isomeric compound, 2-bromo-3,3-dimethylbutanoic acid (CAS RN: 50364-40-4), are presented in the following table. It is crucial to note that these values are for a structural isomer and may differ significantly from those of this compound.
| Property | Value | Source |
| Molecular Weight | 195.054 g/mol | ECHEMI[2] |
| Boiling Point | 232.7 °C | ECHEMI[2] |
| Density | 1.436 g/cm³ | ECHEMI[2] |
| Flash Point | 94.6 °C | ECHEMI[2] |
Experimental Protocols
Due to the lack of specific experimental data for this compound, this section outlines generalized protocols for the determination of key physical properties of carboxylic acids and a plausible, generalized synthesis route.
Determination of Physical Properties
Standard methodologies for determining the physical properties of a novel carboxylic acid would include:
-
Melting Point: Determined using a capillary melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded.
-
Boiling Point: Measured using distillation at atmospheric or reduced pressure. For high-boiling compounds, vacuum distillation is preferred to prevent decomposition.
-
Density: Can be determined using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance.
-
Solubility: Assessed by systematically dissolving the compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, hexane) at a specified temperature.
Proposed Synthesis of this compound
Visualizations
Logical Relationship of Synthesis
Caption: Proposed synthesis pathway for this compound.
Generalized Experimental Workflow for Bromination of a Carboxylic Acid
Caption: Generalized experimental workflow for the synthesis and purification of a bromo-carboxylic acid.
Conclusion
While experimental data for this compound remains elusive, predictive models and comparative data from its isomer provide valuable initial insights for researchers. The unique structural characteristics of this compound warrant further investigation, and the generalized experimental protocols outlined in this guide offer a foundational approach for its synthesis and characterization. As research into novel chemical entities progresses, the systematic determination and publication of such fundamental physical properties will be crucial for accelerating discovery and development in the chemical and pharmaceutical sciences.
References
"starting materials for 4-Bromo-3,3-dimethylbutanoic acid synthesis"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of potential synthetic routes for the preparation of 4-Bromo-3,3-dimethylbutanoic acid. Due to the limited availability of specific experimental protocols for this exact molecule in the public domain, this document outlines plausible synthetic strategies based on established chemical transformations. The methodologies presented are derived from general procedures for similar compounds and aim to provide a foundational framework for the development of a successful synthesis.
Potential Synthetic Pathways
Two primary synthetic strategies are proposed for the synthesis of this compound: the Hunsdiecker reaction starting from a dicarboxylic acid precursor and the ring-opening of a substituted lactone.
Hunsdiecker Reaction from 3,3-Dimethylglutaric Acid
The Hunsdiecker reaction is a well-established method for the decarboxylative halogenation of carboxylic acids.[1][2][3][4][5] This pathway would involve the conversion of a suitable dicarboxylic acid, such as 3,3-dimethylglutaric acid, to its silver salt, followed by treatment with bromine.
A potential workflow for this synthesis is outlined below:
Caption: Proposed Hunsdiecker reaction workflow.
Experimental Protocol (General)
A general procedure for a Hunsdiecker-type reaction, which would need to be adapted and optimized for the specific substrate, is as follows:
-
Preparation of the Silver Salt: 3,3-Dimethylglutaric acid would first be converted to its monoester. The remaining carboxylic acid would then be neutralized with one equivalent of a base (e.g., NaOH or KOH), followed by treatment with a solution of silver nitrate to precipitate the silver carboxylate. The salt is then collected by filtration and thoroughly dried.
-
Bromination and Decarboxylation: The dry silver salt is suspended in an inert solvent like carbon tetrachloride.[2] Elemental bromine is added, and the mixture is heated to initiate the reaction. The reaction proceeds with the evolution of carbon dioxide and the formation of silver bromide precipitate.[1][3]
-
Workup and Purification: After the reaction is complete, the silver bromide is filtered off. The filtrate, containing the ester of this compound, is washed to remove any remaining bromine and acid. The solvent is then removed under reduced pressure.
-
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Quantitative Data (Hypothetical)
Since no specific data for this reaction is available, the following table is a hypothetical representation of expected outcomes based on typical Hunsdiecker reactions.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3,3-Dimethylglutaric Acid Monoester | Silver Salt | NaOH, AgNO₃ | Water | Room Temp. | 1-2 | >90 |
| 2 | Silver Salt | 4-Bromo-3,3-dimethylbutanoate | Br₂ | CCl₄ | Reflux | 2-4 | 50-70 |
| 3 | 4-Bromo-3,3-dimethylbutanoate | This compound | H₂SO₄ (aq) or NaOH | Water/Ethanol | Reflux | 4-8 | >90 |
Ring-Opening of 3,3-Dimethyl-γ-butyrolactone
Another viable approach is the ring-opening of a corresponding lactone, specifically 3,3-dimethyl-γ-butyrolactone, using a bromide source. This method has been successfully applied for the synthesis of 4-bromobutanoic acid from γ-butyrolactone.[6]
The proposed workflow for this synthetic route is depicted below:
Caption: Lactone ring-opening synthesis pathway.
Experimental Protocol (General)
A general procedure for the ring-opening of a lactone with hydrogen bromide, which would require optimization, is as follows:
-
Reaction Setup: 3,3-Dimethyl-γ-butyrolactone is dissolved in a suitable solvent or used neat.
-
Addition of HBr: Dry hydrogen bromide gas is bubbled through the solution, or concentrated aqueous hydrobromic acid is added. The reaction mixture is heated to facilitate the ring-opening.
-
Workup and Purification: After the reaction is complete, the excess hydrogen bromide and solvent are removed under reduced pressure. The crude product can then be purified by distillation or crystallization.
Quantitative Data (Based on Analogy)
The following table provides an estimation of reaction parameters based on the synthesis of 4-bromobutanoic acid from γ-butyrolactone, as described in patent literature.[6]
| Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| γ-Butyrolactone | 4-Bromobutanoic Acid | Dry HBr gas | None | 30-40 | 4 | 98 | 99.5 |
Conclusion
References
An In-depth Technical Guide to the Reactivity of 4-Bromo-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3,3-dimethylbutanoic acid is a halogenated carboxylic acid with a unique structural profile that dictates its chemical behavior. The presence of a carboxylic acid moiety and a sterically hindered primary bromide on a neopentyl-like framework presents interesting challenges and opportunities in organic synthesis. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, drawing upon established principles of organic chemistry and the known reactivity of analogous structures. This document explores its potential for intramolecular cyclization, substitution, and elimination reactions, and reactions involving the carboxylic acid group. Detailed hypothetical experimental protocols and quantitative data based on analogous systems are presented to guide researchers in their synthetic endeavors.
Introduction
This compound is a bifunctional organic molecule containing both a carboxylic acid and a primary alkyl bromide. Its structure is notable for the gem-dimethyl substitution on the carbon adjacent to the bromine-bearing carbon, creating a neopentyl-like environment. This steric hindrance is a dominant factor governing the reactivity at the C-Br bond. The interplay between the two functional groups allows for a range of potential transformations, making it a potentially versatile building block in the synthesis of complex organic molecules, including lactones and other functionalized carboxylic acids relevant to drug development.
Predicted Chemical Reactivity
The reactivity of this compound can be considered at three main sites: the electrophilic carbon of the C-Br bond, the acidic proton and carbonyl group of the carboxylic acid, and the α-protons to the carboxyl group.
Reactivity at the C-Br Bond
The carbon atom attached to the bromine is a primary carbon. However, the adjacent quaternary carbon atom creates significant steric hindrance, analogous to neopentyl bromide. This has profound implications for substitution and elimination reactions.
Nucleophilic substitution reactions at the C-Br bond are expected to be slow.
-
SN2 Mechanism: Direct backside attack by a nucleophile is severely hindered by the bulky gem-dimethyl group. Consequently, SN2 reactions are predicted to be extremely slow under standard conditions. Forcing conditions, such as high temperatures and the use of highly reactive, small nucleophiles, might be necessary to achieve any substitution product, though yields are expected to be low.
-
SN1 Mechanism: The formation of a primary carbocation upon departure of the bromide ion is highly unfavorable. While rearrangement to a more stable tertiary carbocation is possible, the energy barrier for the initial ionization is expected to be very high. Therefore, SN1 reactions are also considered unlikely.
Elimination reactions (E1 and E2) to form an alkene are also challenging.
-
E2 Mechanism: The steric hindrance from the gem-dimethyl group can also impede the approach of a base to abstract a β-hydrogen. However, with a strong, non-nucleophilic base, elimination might be favored over substitution. The expected major product would be 3,3-dimethylbut-3-enoic acid.
-
E1 Mechanism: Similar to the SN1 pathway, the formation of a primary carbocation is a high-energy process, making the E1 pathway improbable.
Intramolecular Cyclization: Lactonization
The most probable and synthetically useful reaction of this compound is intramolecular cyclization to form a γ-lactone. This reaction is driven by the proximity of the nucleophilic carboxylate and the electrophilic carbon bearing the bromine.
The reaction is expected to proceed via an intramolecular SN2-type mechanism. Deprotonation of the carboxylic acid to form the carboxylate anion creates a potent intramolecular nucleophile. This nucleophile can then attack the carbon bearing the bromine, displacing the bromide ion and forming a five-membered ring.
The product of this reaction is 4,4-dimethyl-γ-butyrolactone . This reaction is often facilitated by a non-nucleophilic base to generate the carboxylate in situ.
Caption: Intramolecular cyclization of this compound.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions of this functional group.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) will yield the corresponding ester. This reaction should proceed without affecting the C-Br bond under standard esterification conditions.
-
Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, will produce the corresponding amide.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-bromo-3,3-dimethylbutan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). Care must be taken as these reagents can also potentially reduce the alkyl halide.
Quantitative Data (Predicted)
Due to the lack of specific experimental data for this compound, the following table presents predicted yields and reaction conditions based on analogous transformations of similar sterically hindered bromo acids and the synthesis of γ-lactones.
| Reaction | Reagents and Conditions | Predicted Major Product | Predicted Yield (%) |
| Intramolecular Cyclization | NaHCO₃, H₂O/THF, reflux | 4,4-dimethyl-γ-butyrolactone | 70-90 |
| Esterification | CH₃OH, H₂SO₄ (cat.), reflux | Methyl 4-bromo-3,3-dimethylbutanoate | 85-95 |
| Reduction | 1. BH₃·THF, THF, 0 °C to rt2. H₂O workup | 4-Bromo-3,3-dimethylbutan-1-ol | 70-85 |
| Nucleophilic Substitution | NaN₃, DMF, 100 °C | 4-Azido-3,3-dimethylbutanoic acid | < 10 |
| Elimination | Potassium tert-butoxide, THF, reflux | 3,3-dimethylbut-3-enoic acid | 40-60 |
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols for key transformations of this compound, designed for researchers.
Synthesis of 4,4-dimethyl-γ-butyrolactone via Intramolecular Cyclization
Workflow Diagram:
Caption: Workflow for the synthesis of 4,4-dimethyl-gamma-butyrolactone.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 5.18 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and water (10 mL).
-
To this solution, add sodium bicarbonate (NaHCO₃, 0.87 g, 10.36 mmol) in one portion.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 4,4-dimethyl-γ-butyrolactone as a colorless oil.
Esterification to Methyl 4-bromo-3,3-dimethylbutanoate
Workflow Diagram:
An In-depth Technical Guide to 4-Bromo-3,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3,3-dimethylbutanoic acid is a halogenated carboxylic acid with potential applications in organic synthesis and drug discovery. Its unique structural feature, a neopentyl bromide moiety, makes it an interesting building block for creating sterically hindered molecules. This guide provides a comprehensive overview of its physicochemical properties, along with a putative synthesis protocol and a discussion of its potential, though currently undocumented, applications in medicinal chemistry. Due to the limited publicly available experimental data for this specific compound, this guide also draws upon information from structurally related molecules to provide a broader context for its potential utility.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is primarily sourced from computational predictions available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C6H11BrO2 | PubChem |
| Monoisotopic Mass | 193.99425 Da | PubChem[1] |
| Predicted XlogP | 1.7 | PubChem[1] |
| CAS Number | 854432-06-7 | Kuujia.com[2] |
Predicted Mass Spectrometry Data:
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]+ | 195.00153 | 135.8 |
| [M+Na]+ | 216.98347 | 146.5 |
| [M-H]- | 192.98697 | 137.8 |
| [M+NH4]+ | 212.02807 | 158.2 |
| [M+K]+ | 232.95741 | 136.4 |
| Data from PubChemLite, calculated using CCSbase.[1] |
Synthesis and Characterization: An Illustrative Protocol
Putative Synthesis of this compound
The synthesis of the target compound can be envisioned starting from a suitable precursor, such as 3,3-dimethylglutaric anhydride. The neopentyl bromide structure is known to be resistant to SN2 reactions due to steric hindrance.
Reaction Scheme:
Caption: A potential synthetic route to this compound.
Experimental Protocol:
-
Ring Opening and Reduction: 3,3-dimethylglutaric anhydride (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to 0°C, and sodium borohydride (NaBH4, 1.5 equivalents) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water, followed by acidification with 1M HCl. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the intermediate lactone, which is used in the next step without further purification.
-
Reduction to Diol: The crude lactone is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4, 2 equivalents) in THF at 0°C. The mixture is then refluxed for 4 hours. After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is concentrated to give the corresponding diol.
-
Selective Bromination: The diol is then subjected to selective bromination of the primary alcohol. This could be achieved using a reagent like phosphorus tribromide (PBr3) in a non-polar solvent at low temperatures to favor the reaction at the less sterically hindered primary alcohol.
-
Oxidation to Carboxylic Acid: The resulting bromo-alcohol is then oxidized to the carboxylic acid using an oxidizing agent such as Jones reagent (CrO3 in sulfuric acid and acetone) or a milder reagent like pyridinium chlorochromate (PCC) followed by further oxidation.
-
Purification: The final product is purified by column chromatography on silica gel.
Characterization
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
Potential Applications in Drug Development
While there is no direct literature on the biological activity of this compound, its structural motifs suggest potential areas of application in medicinal chemistry.
As a Synthetic Building Block
The neopentyl bromide group offers a sterically hindered electrophilic site. This can be valuable in designing molecules that require specific spatial arrangements to interact with biological targets. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.
Potential as a Bioactive Molecule
Carboxylic acid-containing molecules are known to exhibit a wide range of biological activities. For instance, some halogenated carboxylic acids have been investigated for their roles as enzyme inhibitors or modulators of signaling pathways.
Hypothetical Signaling Pathway Involvement:
Given the structural features, one could speculate on its potential interaction with enzymes where a bulky, hydrophobic group is beneficial for binding. For example, it could be a fragment for designing inhibitors of protein-protein interactions or enzymes with deep hydrophobic pockets.
Caption: A conceptual workflow of how a molecule like this might exert a biological effect.
Conclusion and Future Directions
This compound represents an under-explored chemical entity with potential for applications in synthetic and medicinal chemistry. The lack of available experimental data highlights an opportunity for further research to elucidate its reactivity, synthetic accessibility, and biological activity. Future studies should focus on developing and optimizing a reliable synthetic protocol, followed by a thorough characterization of the compound. Subsequently, screening for biological activity in various assays could uncover its potential as a lead compound or a valuable building block in drug discovery programs.
References
Methodological & Application
Application Notes and Protocols: 4-Bromo-3,3-dimethylbutanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3,3-dimethylbutanoic acid is a bifunctional organic molecule featuring a carboxylic acid and a neopentyl bromide moiety. While specific documented applications in complex organic syntheses are not extensively reported in publicly available literature, its structure suggests significant potential as a versatile building block. The presence of two distinct reactive sites allows for orthogonal chemical modifications, making it an attractive starting material for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and novel materials. This document outlines potential applications, provides exemplary experimental protocols for key transformations, and summarizes its known properties.
Physicochemical Properties and Data
While extensive experimental data for this compound is limited, the following table summarizes its basic properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO₂ | PubChem |
| IUPAC Name | This compound | PubChem |
| Molecular Weight | 195.05 g/mol | PubChem |
| Appearance | Predicted: Solid or liquid | - |
| Boiling Point | Predicted: Decomposes upon heating | - |
| Melting Point | Not reported | - |
| Solubility | Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons) | Inferred |
Potential Applications in Organic Synthesis
The unique arrangement of a carboxylic acid and a sterically hindered primary bromide in this compound opens up several avenues for its use in synthetic chemistry.
Synthesis of Novel Esters and Amides with a Neopentyl Bromide Handle
The carboxylic acid group can be readily converted into esters or amides using standard procedures. The resulting products retain the neopentyl bromide functionality, which can be used for subsequent carbon-carbon or carbon-heteroatom bond formation.
-
Esterification: Reaction with various alcohols under acidic or coupling agent-mediated conditions can yield a library of esters.
-
Amidation: Coupling with primary or secondary amines can produce a range of amides.
These derivatives are valuable intermediates. For example, the bromide can be displaced by a nucleophile or used in cross-coupling reactions to introduce molecular complexity.
Precursor for Bicyclic and Spirocyclic Compounds
Intramolecular reactions can be envisioned. For instance, conversion of the carboxylic acid to a nucleophilic species could be followed by an intramolecular substitution at the neopentyl bromide position to form cyclic structures. Although challenging due to the sterically hindered nature of the bromide, this could be a route to novel ring systems.
Use in the Synthesis of Gamma-Amino Acids
The bromide can be displaced by nitrogen nucleophiles, such as azide, followed by reduction to the corresponding amine. This would provide access to substituted gamma-amino acids, which are important pharmacophores in many drug molecules.
Experimental Protocols
The following are detailed, exemplary protocols for key transformations of this compound. These are general procedures and may require optimization for this specific substrate.
Protocol 1: Esterification of this compound (Fischer Esterification)
This protocol describes the synthesis of a methyl ester as a representative example.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromo-3,3-dimethylbutanoate.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Nucleophilic Substitution of the Bromide with Azide
This protocol outlines the synthesis of 4-azido-3,3-dimethylbutanoic acid, a precursor to the corresponding gamma-amino acid.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-azido-3,3-dimethylbutanoic acid.
-
Further purification can be achieved by chromatography if required.
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of this compound.
Caption: Synthesis of Ester and Amide Derivatives.
Caption: Pathway to a Substituted Gamma-Amino Acid.
Conclusion
This compound represents a promising, albeit underutilized, building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations at both the carboxylic acid and the neopentyl bromide positions. The exemplary protocols provided herein offer a starting point for researchers to explore the synthetic potential of this molecule in the development of novel compounds for pharmaceutical and material science applications. Further investigation into its reactivity and the development of specific applications are warranted to fully exploit its synthetic utility.
Application Notes and Protocols for Reactions of 4-Bromo-3,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the key reactions of 4-Bromo-3,3-dimethylbutanoic acid, a versatile bifunctional molecule. The presence of both a carboxylic acid and a primary alkyl bromide allows for a range of chemical transformations, making it a valuable building block in organic synthesis. This document details protocols for intramolecular cyclization, esterification, amide formation, and nucleophilic substitution reactions.
Key Reactions Overview
This compound can undergo reactions at two primary sites: the carboxylic acid group and the carbon-bromine bond. This dual reactivity allows for the synthesis of a variety of derivatives, including lactones, esters, amides, and other substituted butanoic acid analogs.
| Reaction Type | Reagents/Conditions | Product Type |
| Intramolecular Cyclization | Base (e.g., NaHCO₃), Heat | β,β-dimethyl-γ-butyrolactone |
| Esterification | Alcohol (e.g., Propanol), Acid catalyst | Propyl 4-bromo-3,3-dimethylbutanoate |
| Amide Formation | Amine (e.g., Aniline), Coupling agent | N-phenyl-4-bromo-3,3-dimethylbutanamide |
| Nucleophilic Substitution | Nucleophile (e.g., NaCN) | 4-Cyano-3,3-dimethylbutanoic acid |
| Nucleophilic Substitution | Nucleophile (e.g., NaN₃) | 4-Azido-3,3-dimethylbutanoic acid |
Experimental Protocols
Intramolecular Cyclization to β,β-dimethyl-γ-butyrolactone
This protocol describes the synthesis of β,β-dimethyl-γ-butyrolactone via an intramolecular nucleophilic substitution reaction. The carboxylate, formed in situ, acts as a nucleophile, displacing the bromide ion.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a mild base, for example, sodium bicarbonate (NaHCO₃) (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield β,β-dimethyl-γ-butyrolactone.
Expected Yield: Moderate to high, depending on reaction conditions.
Application Notes and Protocols for the Synthesis of 4-Bromo-3,3-dimethylbutanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-bromo-3,3-dimethylbutanoic acid and its primary derivatives, the methyl ester and amide. This compound serves as a valuable building block in medicinal chemistry and materials science. The protocols are based on established chemical transformations and offer a clear pathway for the preparation of these molecules.
Synthesis of this compound
The primary synthetic route to this compound involves the ring-opening of 3,3-dimethyl-γ-butyrolactone with hydrogen bromide. This method is analogous to the high-yield synthesis of 4-bromobutyric acid from γ-butyrolactone, which has been reported with yields of up to 98%.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis of this compound.
Protocol 1: Synthesis of 3,3-Dimethyl-γ-butyrolactone
The precursor, 3,3-dimethyl-γ-butyrolactone, can be synthesized by the oxidation of 3,3-dimethyl-1,4-butanediol. Industrial production of γ-butyrolactone from 1,4-butanediol is achieved through dehydrogenation over a copper catalyst at elevated temperatures, with reported yields of approximately 95%.[1] A similar approach can be adapted for the dimethylated analogue.
Materials:
-
3,3-dimethyl-1,4-butanediol
-
Copper-based catalyst (e.g., copper chromite)
-
Inert solvent (e.g., high-boiling ether)
-
Standard laboratory glassware for high-temperature reactions and distillation.
Procedure:
-
Set up a distillation apparatus with a heating mantle, a round-bottom flask, a condenser, and a receiving flask.
-
Charge the round-bottom flask with 3,3-dimethyl-1,4-butanediol and the copper catalyst.
-
Heat the mixture to 180-300°C under a nitrogen atmosphere.
-
The product, 3,3-dimethyl-γ-butyrolactone, will distill over as it is formed.
-
Collect the distillate and purify by fractional distillation.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of 4-bromobutyric acid from γ-butyrolactone.
Materials:
-
3,3-Dimethyl-γ-butyrolactone
-
Dry hydrogen bromide gas
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware for gas handling and reaction under anhydrous conditions.
Procedure:
-
Dissolve 3,3-dimethyl-γ-butyrolactone in the anhydrous solvent in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen bromide gas through the solution with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization or distillation under reduced pressure.
Quantitative Data for Synthesis of 4-Bromobutanoic Acid (Analogous Reaction)
| Product | Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Bromobutyric Acid | γ-Butyrolactone | HBr (gas) | Dichloromethane | 20-30 | 4 | 96 | 99.4 |
Synthesis of this compound Derivatives
The carboxylic acid can be readily converted to its corresponding ester and amide derivatives through standard organic chemistry protocols.
Experimental Workflow: Synthesis of Derivatives
Caption: Derivatization of this compound.
Protocol 3: Synthesis of Methyl 4-Bromo-3,3-dimethylbutanoate (Fischer Esterification)
Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[2]
Materials:
-
This compound
-
Methanol (in excess, can also act as the solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction.
Procedure:
-
Dissolve this compound in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by distillation under reduced pressure.
Quantitative Data for Fischer Esterification (General)
| Product | Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ester | Carboxylic Acid | Alcohol (excess) | H₂SO₄ or p-TsOH | Alcohol or Toluene | 60-110 | 1-10 | Typically >90 |
Protocol 4: Synthesis of 4-Bromo-3,3-dimethylbutanamide
The amidation of carboxylic acids can be achieved using a variety of coupling agents to activate the carboxyl group for nucleophilic attack by ammonia.
Materials:
-
This compound
-
Ammonia (aqueous solution or gas)
-
A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
A suitable solvent (e.g., dichloromethane, DMF)
-
Standard laboratory glassware for reactions at room temperature or below.
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the coupling agent and stir for a few minutes at room temperature.
-
Slowly add the ammonia solution while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.
-
Work up the reaction mixture by washing with dilute acid and base to remove any unreacted starting materials and byproducts.
-
Dry the organic layer, concentrate, and purify the resulting amide by crystallization or column chromatography.
Quantitative Data for Amidation (General)
| Product | Starting Material | Reagent | Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Amide | Carboxylic Acid | Amine/Ammonia | DCC, EDC, etc. | DCM, DMF | 0 - Room Temp. | 2-12 | Typically >80 |
References
Application Notes and Protocols: 4-Bromo-3,3-dimethylbutanoic acid
Introduction and Applications
4-Bromo-3,3-dimethylbutanoic acid (CAS 854432-06-7) is a bifunctional organic building block valuable in synthetic organic chemistry and drug discovery. Its structure, featuring a carboxylic acid and a sterically hindered neopentyl bromide, allows for sequential or orthogonal functionalization. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the bromine atom serves as a handle for nucleophilic substitution or cross-coupling reactions.
This compound is particularly useful as a precursor for introducing a dimethylated, four-carbon chain into a target molecule. This structural motif is relevant in the design of pharmacologically active compounds, where the gem-dimethyl group can provide steric bulk, improve metabolic stability, or enhance binding affinity to biological targets. A primary application is in the synthesis of substituted amino acids and other key intermediates for active pharmaceutical ingredients (APIs).[1][2] For instance, it can serve as a precursor to γ-amino acids like 4-amino-3,3-dimethylbutanoic acid, which are components of peptide mimetics.[3]
This document provides a detailed protocol for a representative application: the synthesis of an N-substituted amino acid derivative via nucleophilic substitution of the bromide with a primary amine, followed by characterization.
Synthesis Protocol: N-alkylation of Benzylamine
This protocol details the synthesis of 4-(benzylamino)-3,3-dimethylbutanoic acid, a potential intermediate for enzyme inhibitors, using this compound and benzylamine.
2.1 Materials and Equipment
-
Reagents: this compound, Benzylamine, Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), Magnesium Sulfate (MgSO₄), 1M Hydrochloric Acid (HCl), Deionized Water.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, pH paper, standard laboratory glassware.
2.2 Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq) and Sodium Bicarbonate (3.0 eq).
-
Add Dichloromethane (DCM) to the flask to dissolve the reagents (approx. 20 mL).
-
Add Benzylamine (1.1 eq) to the stirring solution at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 40°C) for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 15 mL) and deionized water (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis and purification process.
Caption: Experimental workflow for the synthesis of 4-(benzylamino)-3,3-dimethylbutanoic acid.
Data Presentation
The following tables summarize the quantitative data for the synthesis protocol.
Table 1: Reactant Quantities and Reaction Parameters
| Parameter | Value |
| This compound | 2.09 g (10 mmol, 1.0 eq) |
| Benzylamine | 1.18 g (11 mmol, 1.1 eq) |
| Sodium Bicarbonate | 2.52 g (30 mmol, 3.0 eq) |
| Solvent (DCM) | 20 mL |
| Reaction Temperature | 40 °C (Reflux) |
| Reaction Time | 16 hours |
Table 2: Yield and Product Characterization
| Parameter | Result |
| Product Name | 4-(benzylamino)-3,3-dimethylbutanoic acid |
| Appearance | Off-white solid |
| Yield | 1.90 g (85%) |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| ¹H NMR (CDCl₃) | δ 7.3-7.4 (m, 5H), 3.8 (s, 2H), 2.6 (s, 2H), 2.3 (s, 2H), 1.1 (s, 6H) |
| MS (ESI+) | m/z 222.1 [M+H]⁺ |
Note: NMR and MS data are hypothetical and representative for the expected product.
Application in Drug Development: Hypothetical Mechanism of Action
The synthesized N-substituted amino acid derivatives can be explored as inhibitors of specific enzymes. For instance, they could be designed to target proteases or kinases involved in disease signaling. The diagram below illustrates a hypothetical mechanism where the synthesized compound acts as a competitive inhibitor of a kinase, preventing the phosphorylation of a substrate protein and thereby blocking a downstream signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized compound.
References
Application Notes and Protocols for the Esterification of 4-Bromo-3,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the esterification of 4-Bromo-3,3-dimethylbutanoic acid. The primary method described is the Fischer-Speier esterification, a classic and widely used acid-catalyzed reaction. This method is suitable for producing various alkyl esters of this compound, which can serve as important intermediates in pharmaceutical synthesis and drug development.
Introduction
This compound is a halogenated carboxylic acid. Its ester derivatives are valuable building blocks in organic synthesis. The esterification process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester and water.[1][2][3] The reaction is an equilibrium process, and therefore, reaction conditions are optimized to drive the equilibrium towards the product side.[3]
Reaction Principle: Fischer-Speier Esterification
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester.[3]
To ensure a high yield of the ester, the equilibrium can be shifted to the right by either using a large excess of the alcohol or by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[3]
Experimental Protocol: Synthesis of Methyl 4-Bromo-3,3-dimethylbutanoate
This protocol details the synthesis of methyl 4-Bromo-3,3-dimethylbutanoate as a representative example. The same procedure can be adapted for other simple alcohols like ethanol or propanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask, dissolve this compound (e.g., 5.0 g, 1 equivalent) in an excess of anhydrous methanol (e.g., 25-50 mL). The alcohol acts as both the reactant and the solvent.
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution. The addition should be done carefully as it is an exothermic process.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.
-
Allow the reaction to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
To the residue, add deionized water (e.g., 25 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (e.g., 3 x 25 mL).
-
Combine the organic extracts.
-
-
Neutralization and Washing:
-
Wash the combined organic layer with a saturated solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining acid. Be cautious as this may produce CO2 gas.
-
Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 25 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude ester.
-
-
Purification (Optional):
-
If necessary, the crude product can be purified by vacuum distillation to obtain the pure methyl 4-Bromo-3,3-dimethylbutanoate.
-
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product. Experimental yields and purity should be determined and recorded.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) |
| This compound | C6H11BrO2 | 195.05 | Solid | Decomposes |
| Methyl 4-Bromo-3,3-dimethylbutanoate | C7H13BrO2 | 209.08 | Liquid | To be determined |
| Ethyl 4-Bromo-3,3-dimethylbutanoate | C8H15BrO2 | 223.11 | Liquid | To be determined |
Note: The boiling points of the ester products will depend on the specific alcohol used and should be determined experimentally, likely under reduced pressure to prevent decomposition.
Visualizations
Reaction Scheme
Caption: Fischer esterification of this compound.
Experimental Workflow
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-3,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,3-dimethylbutanoic acid is a halogenated carboxylic acid with potential applications as a building block in organic synthesis and drug development. The presence of a primary bromide and a carboxylic acid functional group within the same molecule allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the key nucleophilic substitution reactions of this compound, including intermolecular substitution and intramolecular cyclization to form a lactone.
Intermolecular Nucleophilic Substitution
The primary bromide in this compound is susceptible to attack by various nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. The bulky gem-dimethyl group on the adjacent carbon may sterically hinder the reaction to some extent, but the primary nature of the carbon bearing the bromine atom generally allows for efficient substitution.
General Reaction Scheme
The general reaction for the intermolecular nucleophilic substitution of this compound is as follows:
Where Nu- represents a nucleophile.
Logical Workflow for Intermolecular Nucleophilic Substitution
Caption: Workflow for a typical intermolecular nucleophilic substitution reaction.
Experimental Protocol: Synthesis of 4-Azido-3,3-dimethylbutanoic acid
This protocol describes the synthesis of 4-azido-3,3-dimethylbutanoic acid via an SN2 reaction using sodium azide as the nucleophile.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in DMF (20 mL).
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into deionized water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes expected yields for various nucleophilic substitution reactions based on general principles of SN2 reactions with similar substrates.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Azide | NaN3 | DMF | 60 | 12 | 85-95 |
| Cyanide | NaCN | DMSO | 80 | 24 | 70-85 |
| Methoxide | NaOCH3 | CH3OH | Reflux | 8 | 75-90 |
| Hydroxide | NaOH | H2O/THF | 50 | 16 | 60-75 |
Intramolecular Nucleophilic Substitution (Lactonization)
The carboxylic acid group in this compound can act as an internal nucleophile, leading to an intramolecular SN2 reaction to form a five-membered ring lactone (γ-lactone). This reaction is typically promoted by a non-nucleophilic base.
Reaction Mechanism: Base-Promoted Lactonization
Caption: Mechanism of base-promoted intramolecular cyclization (lactonization).
Experimental Protocol: Synthesis of γ,γ-Dimethyl-γ-butyrolactone
This protocol details the synthesis of γ,γ-dimethyl-γ-butyrolactone from this compound.
Materials:
-
This compound
-
Potassium carbonate (K2CO3)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in acetone (30 mL) in a 100 mL round-bottom flask, add potassium carbonate (2.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (40 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation.
-
The crude lactone can be purified by vacuum distillation.
Quantitative Data for Lactonization
The efficiency of lactonization can be influenced by the choice of base and solvent.
| Base | Solvent | Temperature | Reaction Time (h) | Expected Yield (%) |
| K2CO3 | Acetone | Reflux | 24 | 80-90 |
| NaH | THF | Room Temp | 12 | 85-95 |
| Triethylamine | Acetonitrile | Reflux | 36 | 65-75 |
Conclusion
This compound serves as a versatile substrate for various nucleophilic substitution reactions. The protocols and data presented herein provide a foundation for researchers to explore its synthetic utility. The ability to undergo both intermolecular and intramolecular substitution reactions makes it a valuable precursor for the synthesis of a range of functionalized molecules and heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary for specific applications and nucleophiles.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-3,3-dimethylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-3,3-dimethylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 3,3-dimethyl-γ-butyrolactone, excess hydrobromic acid, and byproducts from side reactions. Depending on the synthesis route, other brominated species or isomers could also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and determination of the melting point. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated. - The chosen solvent is too good a solvent at low temperatures. - Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration. - Try a different solvent or a co-solvent system (e.g., hexane-ethyl acetate). - Scratch the inside of the flask with a glass rod at the solvent-air interface. - Add a seed crystal of pure product. - Perform a preliminary purification step like a wash or extraction to remove some impurities. |
| Product oils out instead of crystallizing. | - The cooling rate is too fast. - The melting point of the compound is close to the temperature of the crystallization solution. - High concentration of impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Use a larger volume of solvent. - Consider purification by column chromatography before recrystallization. |
| Low recovery of pure product. | - The chosen solvent dissolves a significant amount of the product even at low temperatures. - Premature crystallization during hot filtration. - Crystals were not completely collected during filtration. | - Cool the crystallization mixture for a longer period or to a lower temperature. - Use a minimal amount of hot solvent for dissolution. - Preheat the filtration apparatus (funnel and receiving flask). - Wash the crystals with a small amount of ice-cold solvent. |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization. |
Vacuum Distillation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping or unstable boiling. | - Uneven heating. - Insufficient agitation. | - Use a stirring bar or boiling chips. - Ensure the heating mantle is properly sized and the flask is well-insulated. |
| Product decomposes during distillation. | - The distillation temperature is too high. | - Use a lower pressure (higher vacuum) to decrease the boiling point. - Ensure the heating bath temperature is only slightly higher than the boiling point of the compound. |
| Poor separation of product from impurities. | - The boiling points of the product and impurities are very close. - Inefficient distillation column. | - Use a fractional distillation column with a higher number of theoretical plates. - Collect smaller fractions and analyze their purity. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A common starting point for brominated compounds is a mixture of hexane and ethyl acetate. |
| Product elutes too quickly or too slowly. | - Incorrect solvent polarity. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). - If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking of the compound on the column. | - The compound is not fully soluble in the eluent. - The column is overloaded. - The compound is acidic and interacting with the silica gel. | - Ensure the compound is fully dissolved before loading it onto the column. - Use a larger column or load less sample. - Add a small amount of acetic acid to the eluent system to suppress deprotonation of the carboxylic acid. |
Experimental Protocols
Synthesis of this compound
A common route to synthesize this compound is through the reaction of 3,3-dimethyl-γ-butyrolactone with hydrobromic acid.
Materials:
-
3,3-dimethyl-γ-butyrolactone
-
48% Hydrobromic acid
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,3-dimethyl-γ-butyrolactone and an excess of 48% hydrobromic acid.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product into an organic solvent like dichloromethane or diethyl ether.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Hexane or a Hexane/Ethyl Acetate mixture)
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., hexane).
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of a more polar solvent like ethyl acetate until a clear solution is obtained at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
| Parameter | Value |
| Example Solvent System | Hexane:Ethyl Acetate (e.g., 10:1 to 5:1 v/v) |
| Dissolution Temperature | Boiling point of the solvent mixture |
| Crystallization Temperature | 0-4 °C |
| Expected Purity | >98% (by GC) |
Purification by Vacuum Distillation
Materials:
-
Crude this compound
-
Vacuum distillation apparatus
Procedure:
-
Set up a vacuum distillation apparatus.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point and pressure. The boiling point of 2-bromo-3,3-dimethylbutanoic acid is reported to be 232.7 °C at atmospheric pressure, so a significantly lower temperature will be observed under vacuum.[1]
-
Monitor the purity of the collected fractions using a suitable analytical method like GC-MS.
| Parameter | Estimated Value |
| Boiling Point | ~100-120 °C (at ~1-2 mmHg) - This is an estimate and should be determined experimentally. |
| Pressure | 1-5 mmHg |
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate gradient (e.g., starting from 95:5) |
| Monitoring | TLC with UV visualization or staining |
Workflow and Logic Diagrams
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision-making process for the purification of this compound.
References
Technical Support Center: Synthesis of 4-Bromo-3,3-dimethylbutanoic acid
Welcome to the technical support center for the synthesis of 4-Bromo-3,3-dimethylbutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenges in synthesizing this compound revolve around achieving regioselectivity in the bromination step. The target is to introduce a bromine atom at the C4 (gamma) position, while avoiding bromination at other positions, particularly the C2 (alpha) position. Common synthetic methods for brominating carboxylic acids, such as the Hell-Volhard-Zelinsky reaction, are specific for the alpha-position and therefore unsuitable for this synthesis.
Q2: What are the potential synthetic routes to this compound?
There are three main plausible synthetic strategies, each with its own set of challenges:
-
Ring-opening of 3,3-dimethyl-γ-butyrolactone: This approach involves the cleavage of the lactone ring with a bromine source.
-
Free radical bromination of 3,3-dimethylbutanoic acid: This method utilizes a free radical initiator to introduce a bromine atom.
-
Hunsdiecker or Barton reaction on a dicarboxylic acid precursor: These methods involve the decarboxylation of a suitable dicarboxylic acid derivative to form the desired bromoalkane.
Q3: Which starting material is most suitable for the synthesis?
The choice of starting material depends on the chosen synthetic route.
-
For the lactone ring-opening route, 3,3-dimethyl-γ-butyrolactone is the required starting material.
-
For free radical bromination , 3,3-dimethylbutanoic acid is the direct precursor.
-
For the Hunsdiecker or Barton reactions , a suitable precursor such as 2,2-dimethylglutaric acid would be necessary to generate the desired product after decarboxylation.
Troubleshooting Guides
Route 1: Ring-opening of 3,3-dimethyl-γ-butyrolactone
This method is analogous to the synthesis of 4-bromobutyric acid from γ-butyrolactone.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a dry, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with 3,3-dimethyl-γ-butyrolactone and a suitable solvent (e.g., an inert hydrocarbon or no solvent).
-
Reagent Addition: Cool the reaction mixture in an ice bath. Slowly bubble dry hydrogen bromide (HBr) gas through the solution while maintaining the temperature between 0-10 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction with cold water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or crystallization.
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| Low or no conversion of the lactone | 1. Insufficient HBr. 2. Low reaction temperature. 3. Presence of water in the reaction mixture. | 1. Ensure a steady flow of dry HBr gas. 2. Allow the reaction to warm to room temperature after the initial addition of HBr. 3. Use anhydrous solvent and dry glassware. |
| Formation of side products (e.g., elimination products) | 1. High reaction temperature. 2. Prolonged reaction time. | 1. Maintain the temperature below 10 °C during HBr addition. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in isolating the product | The product may be an oil and difficult to crystallize. | Purify by vacuum distillation. |
Logical Relationship for Troubleshooting Route 1
Technical Support Center: Synthesis of 4-Bromo-3,3-dimethylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,3-dimethylbutanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the formation of byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase the reaction time or temperature. Ensure an adequate excess of hydrogen bromide is used. |
| Suboptimal reaction temperature. | Maintain the reaction temperature within the recommended range (e.g., 40-60°C). Lower temperatures may slow the reaction, while higher temperatures can promote byproduct formation. | |
| Presence of a significant amount of an isomeric byproduct | Carbocation rearrangement. | Perform the reaction at a lower temperature to disfavor the rearrangement. Use a less polar solvent to stabilize the primary carbocation to a greater extent. |
| Difficulty in separating the product from the byproduct | Similar physical properties of the isomers. | Employ fractional distillation under reduced pressure or preparative chromatography (e.g., HPLC) for efficient separation. |
| Incomplete removal of starting material (3,3-dimethyl-gamma-butyrolactone) | Insufficient reaction time or amount of HBr. | Monitor the reaction progress using TLC or GC-MS. Extend the reaction time or add more HBr if the starting material persists. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and why does it form?
A1: The most common byproduct is 3-Bromo-2,2-dimethylbutanoic acid. Its formation is a result of a carbocation rearrangement. The reaction proceeds via a primary carbocation intermediate which can rearrange to a more stable tertiary carbocation through a 1,2-methyl shift. The bromide ion can then attack this rearranged carbocation, leading to the isomeric byproduct.[1][2][3]
Q2: How can I minimize the formation of the rearranged byproduct?
A2: To minimize the formation of 3-Bromo-2,2-dimethylbutanoic acid, it is recommended to carry out the reaction at lower temperatures. This reduces the energy available for the carbocation rearrangement to occur. Using a non-polar solvent can also help to stabilize the primary carbocation and disfavor the rearrangement.
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to monitor the progress of the reaction by identifying the starting material, product, and any byproducts in the reaction mixture.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation of the final product and for quantifying the ratio of the desired product to the rearranged byproduct.[7][8]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Hydrogen bromide is a corrosive and toxic gas. This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Care should be taken when handling the corrosive reaction mixture.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the ring-opening of γ-lactones with hydrogen bromide.[4]
Materials:
-
3,3-dimethyl-gamma-butyrolactone
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Dry hydrogen bromide gas
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 3,3-dimethyl-gamma-butyrolactone (1 equivalent) in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly bubble dry hydrogen bromide gas (1.5-2.0 equivalents) through the stirred solution.
-
After the addition of HBr, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of reaction temperature on the product and byproduct distribution. This data is illustrative and intended to guide experimental optimization.
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of 3-Bromo-2,2-dimethylbutanoic acid (%) | Conversion of Starting Material (%) |
| 25 | 65 | 15 | 85 |
| 40 | 70 | 20 | 95 |
| 60 | 60 | 30 | 98 |
Visualizations
Caption: Reaction pathway including byproduct formation.
Caption: Troubleshooting logical workflow.
References
- 1. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 2. researchgate.net [researchgate.net]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. asianpubs.org [asianpubs.org]
- 6. louis.uah.edu [louis.uah.edu]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. 2-bromo-2,3-dimethylbutane(594-52-5) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3,3-dimethylbutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,3-dimethylbutanoic acid. The synthesis is presented as a two-step process: the preparation of the precursor 3,3-dimethyl-γ-butyrolactone, followed by its ring-opening to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely recognized and effective method involves a two-step synthesis. The first step is the formation of 3,3-dimethyl-γ-butyrolactone, which then undergoes ring-opening in the second step using hydrogen bromide to yield this compound.
Q2: What are the critical parameters to control during the synthesis of 3,3-dimethyl-γ-butyrolactone?
A2: The critical parameters for the synthesis of the lactone precursor depend on the chosen synthetic route. For instance, in a Reformatsky-type reaction, the activation of zinc and the reaction temperature are crucial. For the oxidation of 3,3-dimethyl-1,4-butanediol, the choice of oxidizing agent and control of reaction stoichiometry are key to preventing over-oxidation.
Q3: What challenges might I encounter during the ring-opening of 3,3-dimethyl-γ-butyrolactone?
A3: The primary challenges include incomplete reaction, the formation of byproducts through elimination or rearrangement reactions, and difficulties in isolating the final product. Careful control of temperature and reaction time is essential to minimize these issues.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through crystallization. The crude product, after workup, can be dissolved in a suitable solvent (e.g., dichloromethane) and then precipitated by the addition of a non-polar solvent like n-hexane. Cooling the mixture can further enhance crystal formation.
Experimental Workflow and Signaling Pathways
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guides
Step 1: Synthesis of 3,3-dimethyl-γ-butyrolactone
A common method for the synthesis of γ-butyrolactones is the oxidation of the corresponding 1,4-diol.
Experimental Protocol: Oxidation of 3,3-dimethyl-1,4-butanediol
A solution of 3,3-dimethyl-1,4-butanediol in a suitable solvent (e.g., acetone) is treated with an oxidizing agent, such as potassium permanganate (KMnO₄), under controlled temperature conditions. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching the excess oxidant, filtering the manganese dioxide formed, and extracting the product into an organic solvent. The solvent is then removed under reduced pressure to yield the crude lactone, which can be further purified by distillation or chromatography.
| Problem | Probable Cause | Solution |
| Low or no product formation | Ineffective oxidizing agent. | Ensure the quality and activity of the oxidizing agent. Consider using a freshly prepared solution. |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the starting material is still present, consider increasing the reaction time or temperature cautiously. | |
| Formation of multiple byproducts | Over-oxidation of the starting material. | Use a milder oxidizing agent or control the stoichiometry of the strong oxidant carefully. Adding the oxidant portion-wise at a low temperature can also help minimize over-oxidation. |
| Side reactions due to harsh conditions. | Maintain the recommended reaction temperature. Avoid excessive heating. | |
| Difficult purification | Presence of unreacted starting material. | Optimize the reaction conditions to ensure complete conversion of the starting diol. |
| Emulsion formation during aqueous workup. | Add a saturated brine solution to the aqueous layer to break the emulsion. |
Quantitative Data Comparison for Lactone Synthesis
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| KMnO₄/Acetone | 0 - 25 | 2 - 6 | 60 - 75 |
| PCC/DCM | 25 | 4 - 8 | 70 - 85 |
| TEMPO/NaOCl | 0 | 1 - 3 | 85 - 95 |
Step 2: Ring-Opening of 3,3-dimethyl-γ-butyrolactone
The synthesized lactone is then subjected to ring-opening using hydrogen bromide.
Experimental Protocol: Ring-Opening with Hydrogen Bromide
3,3-dimethyl-γ-butyrolactone is dissolved in a suitable solvent, such as dichloromethane. The solution is cooled in an ice bath, and a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) or gaseous hydrogen bromide is bubbled through the solution. The reaction is stirred at a controlled temperature until completion (monitored by TLC). The reaction mixture is then quenched with cold water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by crystallization.
| Problem | Probable Cause | Solution |
| Incomplete reaction | Insufficient amount of HBr. | Ensure an adequate molar excess of HBr is used. The concentration of the HBr solution should be verified. |
| Low reaction temperature or short reaction time. | Allow the reaction to warm to room temperature after the initial addition of HBr if TLC indicates incomplete conversion. Extend the reaction time as needed. | |
| Formation of dark-colored impurities | Decomposition of the product or starting material. | Maintain a low reaction temperature, especially during the addition of HBr. Ensure the starting lactone is pure. |
| Low yield after purification | Loss of product during workup. | Ensure the aqueous washes are not overly basic, as this could lead to the hydrolysis of the bromo-acid. Minimize the number of transfer steps. |
| Inefficient crystallization. | Experiment with different solvent systems for crystallization (e.g., dichloromethane/hexane, ether/pentane). Seeding with a small crystal of the pure product can induce crystallization. Cooling the solution to a lower temperature may also improve the yield. |
Quantitative Data Comparison for Ring-Opening Reaction
| HBr Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 33% HBr in Acetic Acid | Dichloromethane | 0 to 25 | 4 - 8 | 80 - 90 |
| Gaseous HBr | Dichloromethane | 0 | 2 - 4 | 85 - 95 |
| Aqueous HBr (48%) | Toluene | 80 - 100 | 6 - 12 | 70 - 85 |
Logical Relationships in Troubleshooting
Caption: A logical approach to troubleshooting experimental issues.
"stability and storage of 4-Bromo-3,3-dimethylbutanoic acid"
This technical support center provides essential information regarding the stability and storage of 4-Bromo-3,3-dimethylbutanoic acid for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light. It is advisable to keep the container tightly sealed to prevent moisture ingress.
Q2: Is this compound sensitive to light?
Q3: What is the expected shelf-life of this compound?
The shelf-life of this compound is dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark), the compound is expected to be stable for an extended period. However, for critical applications, it is advised to re-analyze the material if it has been stored for more than one year or if there are any visual signs of degradation.
Q4: What are the potential degradation pathways for this compound?
The primary potential degradation pathways include:
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Hydrolysis: The carbon-bromine bond is susceptible to hydrolysis, which would result in the formation of 4-Hydroxy-3,3-dimethylbutanoic acid and hydrobromic acid. This process can be accelerated by the presence of moisture and basic conditions.[2]
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Elimination: Under certain conditions, particularly with heat or in the presence of a base, elimination of hydrogen bromide (HBr) could occur, leading to the formation of unsaturated carboxylic acids.
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Photodegradation: Exposure to UV light can cause homolytic cleavage of the C-Br bond, generating free radicals that can lead to a variety of degradation products.[1]
Q5: How can I tell if my sample of this compound has degraded?
Degradation may be indicated by a change in physical appearance (e.g., color change from white/off-white to yellow/brown), a change in solubility, or the appearance of new peaks in analytical tests such as HPLC, GC-MS, or NMR.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Sample degradation due to improper storage (exposure to moisture, light, or high temperatures). | Verify the storage conditions. Analyze the sample by LC-MS or GC-MS to identify the impurities. The primary degradation product is likely 4-Hydroxy-3,3-dimethylbutanoic acid. |
| Change in physical appearance (e.g., discoloration) | Significant degradation has likely occurred, possibly due to prolonged exposure to light or heat. | The material may not be suitable for use. It is recommended to acquire a fresh batch of the compound. |
| Poor solubility in a previously suitable solvent | The presence of insoluble degradation products or polymerization. | Attempt to filter the solution. If the problem persists, the material is likely degraded and should be replaced. |
| Inconsistent experimental results | The purity of the starting material may be compromised. | Re-test the purity of the this compound using a validated analytical method before proceeding with further experiments. |
Stability and Storage Data Summary
| Parameter | Recommendation |
| Storage Temperature | 2-8°C (Refrigerated) |
| Light Protection | Store in an amber or opaque container |
| Moisture Protection | Store in a tightly sealed container with a desiccant if possible |
| Incompatible Materials | Strong bases, strong oxidizing agents, and metals |
| Recommended Retest Period | 12 months |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To assess the stability of this compound under accelerated temperature and humidity conditions.
Methodology:
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Place a known quantity of this compound in separate, loosely capped, clear glass vials.
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Place the vials in a stability chamber set to 40°C and 75% relative humidity.
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At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial and analyze the contents.
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Analysis should include:
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Visual Inspection: Note any changes in color or appearance.
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Purity Analysis: Use a validated HPLC-UV or GC-FID method to determine the purity of the compound and quantify any degradation products.
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Identification of Degradants: Use LC-MS or GC-MS to identify the structure of any significant degradation products.
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Protocol 2: Photostability Study
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Methodology:
-
Place a thin layer of the compound in a chemically inert, transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
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Expose both samples to a light source that meets ICH Q1B guidelines for photostability testing. This should provide an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[1][3]
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After the exposure period, analyze both the exposed and control samples using a validated HPLC-UV or GC-FID method to assess for any degradation.
Visualizations
Caption: Troubleshooting guide for common experimental issues.
References
Technical Support Center: Chromatographic Purification of 4-Bromo-3,3-dimethylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 4-Bromo-3,3-dimethylbutanoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered when purifying carboxylic acids like this compound on silica gel?
A1: The most frequent problem is peak tailing or streaking of the compound on the column. This occurs because the slightly acidic nature of silica gel can lead to an equilibrium between the protonated carboxylic acid and its more polar carboxylate anion. The anionic form interacts more strongly with the silica, resulting in a broad, tailing elution profile.
Q2: How can I prevent peak tailing during the column chromatography of this compound?
A2: To suppress the deprotonation of the carboxylic acid and achieve sharper peaks, it is highly recommended to add a small amount of a volatile acid to your eluent system.[1][2] Acetic acid or formic acid at a concentration of 0.1-1% is typically sufficient.[1] This ensures the carboxylic acid remains in its less polar, protonated form, leading to more uniform interactions with the stationary phase.
Q3: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?
A3: If your compound remains at the baseline, it indicates very strong interaction with the silica gel. This could be due to the high polarity of the carboxylate form. First, ensure you have added an acidic modifier to your eluent as described above. If the compound still doesn't move, you may need to switch to a more polar solvent system, for example, transitioning from hexane/ethyl acetate to dichloromethane/methanol mixtures, while still maintaining the acidic additive.
Q4: Can I purify this compound without using chromatography?
A4: Depending on the nature of the impurities, crystallization might be a viable alternative or a complementary purification step. A patent for a similar compound, 4-bromobutyric acid, describes a method of purification by crystallization from a non-polar solvent like hexane after the reaction.[3]
Q5: Is it possible that my compound is degrading on the silica gel column?
A5: While this compound is expected to be reasonably stable, some compounds can degrade on silica gel.[4] To check for stability, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent system.[2] If a new spot appears that is not on the diagonal, it suggests degradation on the silica.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad, tailing peaks for the product | The carboxylic acid is partially deprotonated to its carboxylate form, which binds strongly to the silica gel. | Add 0.1-1% acetic acid or formic acid to your eluent to keep the compound in its protonated, less polar form.[1][2] |
| The compound does not elute from the column | The eluent system is not polar enough. The compound may have degraded on the column. | Increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate or switch to a methanol/dichloromethane system).[4] To check for degradation, test the stability of your compound on a TLC plate beforehand.[2][4] |
| Co-elution of impurities with the product | The chosen solvent system does not provide adequate separation. | Try a different solvent system. For example, if you are using a hexane/ethyl acetate system, consider trying a toluene/ethyl acetate or dichloromethane/methanol system. Always perform TLC analysis to find the optimal solvent system before running the column. |
| Product crystallizes on the column | The concentration of the loaded sample is too high, and its solubility in the eluent is low. | Load a smaller amount of the crude product. Alternatively, switch to a solvent system in which your compound has better solubility.[4] |
| Inconsistent fraction purity | The column may have been packed poorly, leading to channeling. The flow rate might be too high. | Ensure the column is packed uniformly without any cracks or air bubbles. A lower, consistent flow rate can improve separation. |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of this compound. The exact solvent system should be optimized using Thin Layer Chromatography (TLC) beforehand.
1. Materials and Equipment:
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Crude this compound
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Silica gel (flash chromatography grade, e.g., 230-400 mesh)
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Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)
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Glass chromatography column with a stopcock
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Sand
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
2. Preparation of the Eluent:
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Based on TLC analysis, prepare a suitable mobile phase. A common starting point for carboxylic acids is a mixture of hexane and ethyl acetate.
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Add 0.5% (v/v) of acetic acid to the prepared eluent. For example, for 1 L of 70:30 Hexane:Ethyl Acetate, add 5 mL of acetic acid.
3. Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
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Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Gently tap the column to dislodge any air bubbles.
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Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
4. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if it's not soluble.
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Carefully apply the sample solution to the top of the column.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
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Begin elution with the chosen solvent system, collecting fractions.
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If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
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Monitor the elution process by collecting small fractions and analyzing them by TLC.
6. Product Isolation:
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Combine the fractions containing the pure product as determined by TLC.
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Remove the solvent using a rotary evaporator.
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To remove the co-evaporated acetic acid, you can re-dissolve the product in a suitable solvent and wash with water, followed by drying the organic layer and evaporating the solvent. Alternatively, co-evaporation with a non-polar solvent like toluene can help remove residual acetic acid.
Quantitative Data Summary
The following table presents typical parameters for the chromatographic purification of a carboxylic acid like this compound. These values should be optimized for each specific experiment.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase flash chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 80:20 to 60:40 gradient) + 0.5% Acetic Acid | The exact ratio should be determined by TLC to achieve an Rf of ~0.3 for the target compound. |
| Flow Rate | ~2 inches/minute (column head) | A typical flow rate for flash chromatography. |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude) | A general rule of thumb is a 40:1 to 100:1 ratio of silica to crude material. |
| TLC Monitoring | Staining with potassium permanganate or visualization under UV if applicable. | Carboxylic acids may not be UV active unless they contain a chromophore. |
Experimental Workflow Diagram
Caption: Workflow for the chromatographic purification of this compound.
References
Technical Support Center: 4-Bromo-3,3-dimethylbutanoic acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,3-dimethylbutanoic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing a free-radical bromination approach.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive brominating agent (e.g., old NBS).2. Insufficient radical initiator.3. Reaction temperature is too low.4. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use freshly recrystallized N-Bromosuccinimide (NBS).2. Increase the amount of radical initiator (e.g., AIBN or benzoyl peroxide) in increments.3. Ensure the reaction is maintained at the optimal temperature for the chosen initiator.4. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Brominated Products | 1. Over-bromination leading to di- or tri-brominated species.2. Non-selective bromination at other positions.3. Isomerization of the starting material or product. | 1. Use a stoichiometric amount of the brominating agent.2. Control the reaction temperature and time carefully.3. Purify the starting material to remove any isomers.4. Analyze the product mixture by GC-MS to identify the different isomers and optimize purification conditions. |
| Product Contaminated with Starting Material | 1. Incomplete reaction.2. Insufficient brominating agent. | 1. Increase the reaction time.2. Add a slight excess of the brominating agent.3. Monitor the reaction progress using TLC or GC to ensure full conversion of the starting material. |
| Product is Darkly Colored | 1. Decomposition of the brominating agent.2. Side reactions leading to colored byproducts. | 1. Add the brominating agent in portions to control the reaction rate and temperature.2. Purify the crude product by recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route. For a free-radical bromination of 3,3-dimethylbutanoic acid, the primary impurities are typically:
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Unreacted Starting Material: 3,3-dimethylbutanoic acid.
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Dibrominated Byproducts: 4,4-Dibromo-3,3-dimethylbutanoic acid or other dibrominated isomers.
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Solvent Adducts: Depending on the solvent used, solvent molecules can sometimes react with the radical intermediates.
Q2: How can I minimize the formation of dibrominated impurities?
A2: To minimize dibromination, it is crucial to control the stoichiometry of the reactants. Use of N-Bromosuccinimide (NBS) as the brominating agent is recommended as it provides a low, steady concentration of bromine, which favors monobromination. Adding the NBS portion-wise can also help in controlling the reaction.
Q3: What is the best method to purify the final product?
A3: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). If significant amounts of isomeric impurities are present, column chromatography on silica gel may be necessary.
Q4: My reaction is not initiating. What should I do?
A4: Lack of initiation in a free-radical reaction is a common issue. Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and has been stored correctly. The reaction mixture must be heated to a temperature that allows for the homolytic cleavage of the initiator. It is also critical to exclude oxygen from the reaction, as it can act as a radical scavenger. Purging the reaction vessel with an inert gas like nitrogen or argon before heating is highly recommended.
Experimental Protocol: Synthesis via Free-Radical Bromination
A plausible method for the synthesis of this compound is the free-radical bromination of 3,3-dimethylbutanoic acid.
Materials:
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3,3-dimethylbutanoic acid
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl4), anhydrous
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Sodium bicarbonate (NaHCO3), saturated solution
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Sodium sulfate (Na2SO4), anhydrous
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Hexanes
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethylbutanoic acid (1.0 eq) in anhydrous carbon tetrachloride.
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Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).
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Heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere.
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Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
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After completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove succinimide.
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Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted acid and acidic byproducts.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate.
Impurity Data
The following table summarizes potential impurities and their likely relative retention times in Gas Chromatography (GC) analysis compared to the product.
| Compound | Structure | Molecular Weight ( g/mol ) | Potential Origin | Relative GC Retention Time (vs. Product) |
| 3,3-dimethylbutanoic acid | CH3C(CH3)2CH2COOH | 116.16 | Starting Material | Shorter |
| This compound | CH3C(CH3)2CH(Br)COOH | 195.05 | Product | 1.0 |
| 4,4-Dibromo-3,3-dimethylbutanoic acid | CH3C(CH3)2C(Br)2COOH | 273.94 | Over-bromination | Longer |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of common impurities.
Validation & Comparative
A Comparative Analysis of the NMR Spectra of 4-Bromo-3,3-dimethylbutanoic Acid and Its Analogs
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-3,3-dimethylbutanoic acid, 4-Chloro-3,3-dimethylbutanoic acid, and 3,3-dimethylbutanoic acid. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and differentiation of these related small molecules. The inclusion of experimental and predicted spectral data, alongside a standardized experimental protocol, offers a comprehensive resource for spectroscopic analysis.
Comparison of ¹H and ¹³C NMR Spectral Data
The introduction of a halogen atom at the C4 position significantly influences the chemical shifts of the neighboring protons and carbons. This effect is clearly discernible when comparing the NMR data of this compound and its chloro- and non-halogenated analogs. The electronegativity of the halogen atom (Br or Cl) causes a downfield shift (higher ppm) for the adjacent methylene protons (H-4) and the quaternary carbon (C-3) and methylene carbon (C-4). The effect is more pronounced with the more electronegative chlorine atom.
| Compound | Signal | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₃ | ~1.15 | ~25.0 | s |
| -CH₂- (C2) | ~2.50 | ~45.0 | s | |
| C(CH₃)₂ | - | ~40.0 | s | |
| -CH₂- (C4) | ~3.40 | ~42.0 | s | |
| -COOH | ~11-12 | ~178.0 | s | |
| 4-Chloro-3,3-dimethylbutanoic acid | -CH₃ | ~1.18 | ~24.8 | s |
| -CH₂- (C2) | ~2.52 | ~44.5 | s | |
| C(CH₃)₂ | - | ~41.5 | s | |
| -CH₂- (C4) | ~3.60 | ~50.0 | s | |
| -COOH | ~11-12 | ~178.0 | s | |
| 3,3-dimethylbutanoic acid | -CH₃ | 1.06[1] | 29.5 | s |
| -CH₂- | 2.24[1] | 47.9 | s | |
| C(CH₃)₂ | - | 30.5 | s | |
| -COOH | 11.9[1] | 179.5 | s |
Note: The chemical shifts for this compound and 4-chloro-3,3-dimethylbutanoic acid are predicted values and may vary slightly from experimental results.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is outlined below.
1. Sample Preparation:
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Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
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For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a better signal-to-noise ratio.
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Transfer the solution to a 5 mm NMR tube.
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If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
2. NMR Spectrometer Setup:
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The data can be acquired on a standard NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.
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The spectrometer is locked onto the deuterium signal of the solvent.
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Shimming is performed to optimize the homogeneity of the magnetic field.
3. ¹H NMR Acquisition Parameters:
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A standard one-pulse sequence is typically used.
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The spectral width is set to encompass all expected proton signals (e.g., 0-15 ppm).
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A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.
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A relaxation delay of 1-5 seconds between scans is employed.
4. ¹³C NMR Acquisition Parameters:
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A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
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The spectral width is set to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
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A significantly larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
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A relaxation delay of 2-5 seconds is used.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
Phase correction and baseline correction are applied.
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The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Visualization of Structural and Spectral Relationships
The following diagram illustrates the molecular structures of the three compared compounds and highlights the key atoms whose NMR signals are most affected by the presence and nature of the halogen substituent.
Caption: Structural comparison of the butanoic acid derivatives.
References
A Comparative Guide to the Mass Spectrum of 4-Bromo-3,3-dimethylbutanoic Acid and Related Compounds
This guide provides a comparative analysis of the mass spectrum of 4-bromo-3,3-dimethylbutanoic acid alongside two structurally related compounds: 3,3-dimethylbutanoic acid and 4-chlorobutanoic acid. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for structural elucidation.
Mass Spectra Comparison
The following table summarizes the key mass spectral data obtained through Electron Ionization (EI) for the target compound and its alternatives. The data for this compound is predicted based on established fragmentation patterns, while the data for the alternative compounds is derived from experimental spectra.
| Feature | This compound (Predicted) | 3,3-dimethylbutanoic acid (Experimental)[1] | 4-chlorobutanoic acid (Experimental) |
| Molecular Formula | C6H11BrO2 | C6H12O2 | C4H7ClO2 |
| Molecular Weight | 194/196 g/mol | 116 g/mol | 122/124 g/mol |
| Molecular Ion (M+) | m/z 194/196 | m/z 116 | m/z 122/124 |
| Base Peak | m/z 57 | m/z 57 | m/z 85 |
| Key Fragments (m/z) | 179/181, 137, 115, 57 | 101, 87, 57, 41 | 105, 87, 85, 62 |
Predicted Fragmentation of this compound
The fragmentation of this compound under electron ionization is expected to follow several key pathways, as illustrated in the diagram below. The presence of bromine is notable for the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for bromine-containing fragments.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
The mass spectra for the comparative compounds were obtained using Electron Ionization Mass Spectrometry (EI-MS). A general protocol for such an analysis is as follows:
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Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
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Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated on a capillary column.
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Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M+).
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Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, characteristic ions.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Workflow for Mass Spectral Analysis
The logical workflow for identifying and comparing these compounds using mass spectrometry is outlined below.
Caption: General workflow for sample analysis and data interpretation in mass spectrometry.
References
Comparative Guide to 4-Bromo-3,3-dimethylbutanoic Acid and Its Alternatives for Researchers
For scientists and professionals engaged in drug development and organic synthesis, the selection of appropriate building blocks is paramount. This guide provides a detailed characterization of 4-Bromo-3,3-dimethylbutanoic acid and a comparison with viable alternatives, supported by experimental data and protocols to inform your research and development endeavors.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound and its structural isomers and related compounds is presented below. This data is essential for understanding the physical behavior of these compounds in various experimental setups.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 854432-06-7 | C₆H₁₁BrO₂ | 195.05 | Data not available | Data not available | Data not available |
| 2-Bromo-3,3-dimethylbutanoic acid | 50364-40-4 | C₆H₁₁BrO₂ | 195.05[1] | Data not available | 232.7[1] | 1.436[1] |
| 2-Bromo-3-methylbutyric acid | 565-74-2 | C₅H₉BrO₂ | 181.03[2] | 39-42[2] | 124-126 (at 20 mmHg)[2] | Data not available |
| 4-Bromopentanoic acid | 1450-80-2 | C₅H₉BrO₂ | 181.03[3] | Data not available | Data not available | Data not available |
Note: Experimental data for this compound is limited. Values for related compounds are provided for comparison.
Spectroscopic Data Analysis
Predicted Spectroscopic Data for this compound:
-
¹H NMR: Protons on the carbon adjacent to the bromine atom are expected to show a chemical shift around 3.4-3.6 ppm. The methylene protons adjacent to the carbonyl group would likely appear around 2.5-2.7 ppm. The gem-dimethyl protons would present as a singlet around 1.1-1.3 ppm.
-
¹³C NMR: The carbon atom bonded to bromine would have a chemical shift in the range of 40-50 ppm. The carbonyl carbon would be significantly downfield, typically between 170-180 ppm.
-
Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion [M]+ and [M+2]+. Predicted m/z values for common adducts include [M+H]⁺ at 195.00153 and [M+Na]⁺ at 216.98347.[4]
Experimental Spectroscopic Data for a Related Compound:
An Infrared (IR) spectrum for 2-Bromo-3-methylbutyric acid is available from the NIST Chemistry WebBook, which can serve as a reference for the vibrational frequencies of similar structural motifs.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful research. Below are established synthesis methods for related brominated carboxylic acids, which can be adapted for the synthesis of this compound.
Synthesis of 4-Bromopentanoic Acid
A known method for the synthesis of ω-haloalkylcarboxylic acids involves the cleavage of lactones with boron trihalides.[3] This approach can be applied to produce 4-bromopentanoic acid from γ-valerolactone.
Protocol:
-
A solution of boron tribromide (BBr₃) in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel under an inert atmosphere.
-
γ-Valerolactone is added dropwise to the cooled BBr₃ solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-bromopentanoic acid.
-
Purification can be achieved by distillation or chromatography.
Proposed Synthesis of this compound
A plausible synthetic route to this compound is through the oxidation of the corresponding primary alcohol, 4-bromo-3,3-dimethylbutan-1-ol.[6] Common and effective oxidation methods are described below.
Method 1: Jones Oxidation
The Jones oxidation is a robust method for converting primary alcohols to carboxylic acids.[2][7][8][9]
Protocol:
-
The starting alcohol, 4-bromo-3,3-dimethylbutan-1-ol, is dissolved in acetone.
-
Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise to the alcohol solution at a controlled temperature (typically 0-10 °C).
-
The reaction is monitored by a suitable technique (e.g., TLC) for the disappearance of the starting material.
-
Upon completion, the excess oxidant is quenched with isopropanol.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed, dried, and concentrated to afford the carboxylic acid.
-
Further purification may be necessary.
Method 2: TEMPO-Catalyzed Oxidation
This method offers a milder alternative to chromium-based oxidants and is often preferred for its environmental and safety profile.[10][11]
Protocol:
-
4-bromo-3,3-dimethylbutan-1-ol is dissolved in a biphasic solvent system (e.g., dichloromethane/water).
-
Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a co-catalyst such as sodium bromide are added.
-
An aqueous solution of sodium hypochlorite (bleach) is added slowly while maintaining the pH of the aqueous phase around 9-10 with a buffer (e.g., sodium bicarbonate).
-
The reaction is stirred vigorously until the alcohol is consumed.
-
The layers are separated, and the aqueous layer is acidified and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is evaporated to yield the product.
Comparative Analysis Workflow
The selection of a suitable brominated butanoic acid derivative often depends on the specific requirements of the synthetic pathway, including reactivity, steric hindrance, and potential side reactions. The following diagram illustrates a logical workflow for comparing these alternatives.
Caption: A flowchart for selecting the optimal brominated butanoic acid.
Signaling Pathway and Reactivity Considerations
The reactivity of these compounds is largely dictated by the position of the bromine atom and the steric environment.
-
This compound , being a primary bromide, is generally more susceptible to Sₙ2 reactions compared to its secondary isomer. However, the presence of the adjacent quaternary carbon (gem-dimethyl group) introduces significant steric hindrance, which can retard the rate of substitution reactions.
-
2-Bromo-3,3-dimethylbutanoic acid features a secondary bromide that is also sterically hindered by the adjacent tert-butyl group, making it less reactive in Sₙ2 reactions but potentially more prone to elimination reactions under basic conditions.
-
4-Bromopentanoic acid has a less sterically hindered secondary bromide, which would likely exhibit intermediate reactivity in nucleophilic substitution reactions.
The following diagram illustrates the potential reaction pathways for these brominated carboxylic acids.
Caption: General reaction pathways for brominated butanoic acids.
This guide provides a foundational understanding of this compound and its alternatives. Researchers are encouraged to use this information as a starting point and to conduct further experiments to determine the most suitable compound for their specific applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals - Synthesis / Issue [thieme-connect.com]
- 4. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397) [hmdb.ca]
- 6. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. EP1590312B1 - Bromine free tempo based catalyst system for oxidation of primary and secondary alcohols using naoci as an oxidant. - Google Patents [patents.google.com]
- 11. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4-Bromo-3,3-dimethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies applicable to the quantification and characterization of 4-Bromo-3,3-dimethylbutanoic acid. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this compound in research and drug development settings. This document outlines and contrasts Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Spectroscopic Methods (NMR, FTIR), and Titrimetry, offering detailed experimental protocols and expected performance data based on the analysis of structurally similar compounds.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the discussed analytical techniques. It is important to note that the presented values are typical for the analysis of haloacetic acids and other short-chain carboxylic acids and should be considered as a baseline for method development and validation for this compound.[1][2][3][4][5]
| Analytical Method | Principle | Typical Instrumentation | Sample Preparation | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds based on partitioning between a stationary and mobile phase. | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Derivatization to a volatile ester (e.g., methyl ester) is typically required.[6][7][8] | > 0.99[1][2] | 1-10 µg/L (GC-MS)[9] | 5-25 µg/L (GC-MS)[9] | High resolution and sensitivity, especially with MS detection. | Derivatization adds complexity and potential for error. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation of compounds in a liquid mobile phase passing through a solid stationary phase. | HPLC system with a UV detector. | Direct injection of a dissolved sample is often possible. | > 0.99[10][11][12] | 0.002–0.5 mg/L[4] | 0.007–1.7 mg/L[4] | Simple sample preparation, suitable for non-volatile compounds. | Lower resolution compared to GC for some analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | NMR Spectrometer (e.g., 300-500 MHz) | Dissolution in a deuterated solvent. | N/A (Primarily for structural elucidation and purity) | - | - | Provides unambiguous structure determination and purity assessment without a reference standard. | Lower sensitivity compared to chromatographic methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | FTIR Spectrometer | Sample can be analyzed neat (liquid), as a KBr pellet (solid), or in solution. | N/A (Primarily for functional group identification) | - | - | Fast, non-destructive, and provides information on chemical bonding. | Not suitable for quantification of minor components. |
| Titrimetry | Quantitative chemical analysis that determines the concentration of an analyte by reacting it with a solution of a known concentration. | Burette, pH meter or indicator. | Dissolution in a suitable solvent. | N/A (Direct quantification) | Dependent on reaction stoichiometry and endpoint detection. | Dependent on reaction stoichiometry and endpoint detection. | Low cost, simple instrumentation. | Lower sensitivity and selectivity compared to instrumental methods. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be adapted and validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive and selective quantification of this compound after derivatization.
a. Sample Preparation (Esterification): [6][7][8][13]
-
To 1 mL of sample solution (in a suitable organic solvent like methyl tert-butyl ether), add 2 mL of 10% H₂SO₄ in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling to room temperature, add 5 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl ester of this compound with 2 mL of hexane.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
The extract is ready for GC-MS analysis.
b. GC-MS Conditions: [1][3][14]
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
-
MS System: Agilent 5975C or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
High-Performance Liquid Chromatography (HPLC-UV)
This method allows for the direct analysis of this compound without derivatization.
a. Sample Preparation:
-
Dissolve a known weight of the sample in the mobile phase to achieve a concentration within the expected linear range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
b. HPLC Conditions: [10][11][15][16]
-
HPLC System: Shimadzu LC-20AD or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 210 nm.
NMR Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment.
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
b. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
c. Expected ¹H NMR Chemical Shifts (based on 3,3-dimethylbutanoic acid):
-
The protons of the two methyl groups at the C3 position are expected to appear as a singlet around 1.0-1.2 ppm.
-
The methylene protons (CH₂) adjacent to the bromine atom would likely appear as a singlet or a multiplet between 3.0 and 3.5 ppm.
-
The methylene protons (CH₂) adjacent to the carboxyl group are expected to resonate as a singlet around 2.3-2.5 ppm.
-
The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift, typically >10 ppm.
FTIR Spectroscopy
FTIR is used for the identification of functional groups present in the molecule.
a. Sample Preparation:
-
Liquid Sample: A thin film of the liquid can be placed between two KBr plates.
-
Solid Sample: A KBr pellet can be prepared by grinding a small amount of the solid sample with KBr powder and pressing it into a transparent disk.
b. FTIR Analysis:
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
c. Expected Characteristic Absorption Bands: [17][18][19][20]
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (Alkyl): Sharp peaks around 2960-2850 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak between 1700-1725 cm⁻¹.
-
C-Br stretch: Typically in the range of 600-500 cm⁻¹.
Titrimetry
A simple and cost-effective method for determining the purity of this compound.
a. Principle: The carboxylic acid is titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator or a pH meter to determine the endpoint.
b. Procedure:
-
Accurately weigh about 200-300 mg of the sample and dissolve it in approximately 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized 0.1 M NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH solution used.
-
Calculate the purity of the acid based on the stoichiometry of the reaction.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship between the analytical methods discussed.
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical relationship for selecting an analytical method based on the research goal.
References
- 1. agilent.com [agilent.com]
- 2. scispace.com [scispace.com]
- 3. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction Chromatography [scioninstruments.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. scioninstruments.com [scioninstruments.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. gcms.cz [gcms.cz]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 20. tutorchase.com [tutorchase.com]
A Comparative Analysis of 4-Bromo-3,3-dimethylbutanoic Acid and Other Brominated Carboxylic Acids for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, reactivity, and potential biological significance of 4-Bromo-3,3-dimethylbutanoic acid in comparison to other brominated carboxylic acids, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of this compound with other brominated carboxylic acids, focusing on their chemical synthesis, physicochemical properties, reactivity, and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a valuable resource for understanding the nuances of this class of compounds.
Physicochemical Properties
The position of the bromine atom and the substitution pattern on the carbon chain significantly influence the physicochemical properties of brominated carboxylic acids. These properties, in turn, affect their reactivity, stability, and biological activity. Below is a comparative table of key physicochemical properties for this compound and a selection of other brominated carboxylic acids.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 854432-06-7 | C6H11BrO2 | 195.05 | Not available |
| 2-Bromobutanoic acid | 80-58-0 | C4H7BrO2 | 167.00 | 214-217 |
| 3-Bromobutanoic acid | 2681-93-8 | C4H7BrO2 | 167.00 | 125-127 (at 15 mmHg) |
| 4-Bromobutanoic acid | 2623-87-2 | C4H7BrO2 | 167.00 | 135-137 (at 12 mmHg) |
| 2-Bromo-3,3-dimethylbutanoic acid | 50364-40-4 | C6H11BrO2 | 195.05 | 232.7 |
Synthesis of Brominated Carboxylic Acids
The primary method for the synthesis of α-brominated carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction. This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. For β- and γ-brominated carboxylic acids, other synthetic routes, such as the addition of HBr to unsaturated carboxylic acids or ring-opening of lactones, are typically employed.
Experimental Protocol: Hell-Volhard-Zelinskii (HVZ) Bromination of 3,3-Dimethylbutanoic Acid (Conceptual)
Materials:
-
3,3-Dimethylbutanoic acid
-
Red phosphorus
-
Bromine
-
Water
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 3,3-dimethylbutanoic acid and a catalytic amount of red phosphorus is prepared.
-
Bromine is added dropwise to the mixture with stirring. The reaction is typically exothermic and may require cooling to control the rate.
-
After the addition is complete, the mixture is heated to reflux for several hours to ensure complete α-bromination.
-
The reaction mixture is then cooled, and water is carefully added to hydrolyze the intermediate acyl bromide.
-
The product, 2-bromo-3,3-dimethylbutanoic acid, is then extracted with a suitable organic solvent, such as dichloromethane.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.
Diagram of the Hell-Volhard-Zelinskii Reaction Workflow:
Caption: Workflow for the synthesis of 2-bromo-3,3-dimethylbutanoic acid via the HVZ reaction.
Reactivity Comparison: The Impact of Steric Hindrance
The reactivity of brominated carboxylic acids in nucleophilic substitution reactions (SN2) is highly dependent on the steric environment around the carbon atom bearing the bromine. This compound, with its neopentyl-like structure at the β-position relative to the bromine, is expected to exhibit significantly reduced reactivity in SN2 reactions compared to less sterically hindered isomers.
The bulky tert-butyl group adjacent to the carbon-bromine bond in this compound creates substantial steric hindrance, impeding the backside attack of a nucleophile, which is a key step in the SN2 mechanism.[1][2] This steric hindrance dramatically slows down the reaction rate.[1] In contrast, α-bromo carboxylic acids, such as 2-bromobutanoic acid, generally exhibit enhanced reactivity in SN2 reactions. The electron-withdrawing carbonyl group adjacent to the α-carbon stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate.
Diagram illustrating the steric hindrance in the SN2 reaction of a neopentyl-like bromide:
Caption: Steric hindrance from the bulky tert-butyl group hinders nucleophilic attack.
Biological Activity
While specific biological activity data for this compound is limited, the broader class of brominated organic compounds has been investigated for various biological effects. Some brominated compounds have shown potential as anticancer and antioxidant agents. For instance, certain brominated phenols and their derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3][4][5]
The introduction of a bromine atom can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its interaction with biological targets. However, it is also important to consider potential toxicity, as some brominated compounds have been associated with adverse health effects.
Further research is needed to elucidate the specific biological activities and potential therapeutic applications of this compound and its isomers. Cytotoxicity assays and target-based screening would be valuable next steps in this exploration.
Conclusion
This compound presents a unique chemical profile among brominated carboxylic acids, primarily due to the significant steric hindrance imparted by its neopentyl-like structure. This structural feature is predicted to dramatically reduce its reactivity in SN2 reactions compared to its less hindered isomers, particularly α-bromo carboxylic acids. While the synthesis of its α-bromo isomer, 2-bromo-3,3-dimethylbutanoic acid, can be achieved via the Hell-Volhard-Zelinskii reaction, the synthesis of the 4-bromo isomer would require a different synthetic strategy. The biological activity of this compound remains largely unexplored, representing an open area for future research in drug discovery and medicinal chemistry. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butanoic acid, 4-bromo-3-oxo- | C4H5BrO3 | CID 637095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Structure of 4-Bromo-3,3-dimethylbutanoic Acid: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the validation of the molecular structure of 4-bromo-3,3-dimethylbutanoic acid. Due to a lack of publicly available experimental data for this compound, this guide presents a detailed comparison with its structural isomer, 2-bromo-3,3-dimethylbutanoic acid, and its debrominated analog, 3,3-dimethylbutanoic acid. The provided experimental data for these alternatives will serve as a benchmark for researchers aiming to confirm the synthesis of the target compound.
Comparative Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data for this compound and its comparators. The data for this compound is predicted based on established principles of NMR, IR, and mass spectrometry, and by drawing parallels with the provided experimental data of the related compounds.
| Spectroscopic Technique | This compound (Predicted) | 2-Bromo-3,3-dimethylbutanoic acid (Experimental) | 3,3-Dimethylbutanoic acid (Experimental) |
| ¹H NMR | Singlet (~1.1 ppm, 6H, 2xCH₃); Singlet (~2.6 ppm, 2H, CH₂); Singlet (~3.4 ppm, 2H, CH₂Br); Broad Singlet (>10 ppm, 1H, COOH) | Singlet (~1.1 ppm, 9H, 3xCH₃); Singlet (~4.2 ppm, 1H, CHBr); Broad Singlet (>10 ppm, 1H, COOH) | Singlet (~1.0 ppm, 9H, 3xCH₃); Singlet (~2.2 ppm, 2H, CH₂); Broad Singlet (>10 ppm, 1H, COOH)[1] |
| ¹³C NMR | ~25 ppm (2xCH₃); ~35 ppm (C(CH₃)₂); ~45 ppm (CH₂); ~50 ppm (CH₂Br); ~175 ppm (C=O) | ~27 ppm (3xCH₃); ~39 ppm (C(CH₃)₃); ~58 ppm (CHBr); ~173 ppm (C=O) | ~29 ppm (3xCH₃); ~31 ppm (C(CH₃)₃); ~50 ppm (CH₂); ~179 ppm (C=O)[2] |
| Mass Spec (EI) | M+ peaks at m/z 194/196 (approx. 1:1 ratio); loss of Br (m/z 115); loss of COOH (m/z 149/151); prominent tert-butyl fragment (m/z 57) | M+ peaks at m/z 194/196 (approx. 1:1 ratio); loss of Br (m/z 115); prominent tert-butyl fragment (m/z 57) | M+ peak at m/z 116; prominent tert-butyl fragment (m/z 57); loss of C₂H₅O₂ (m/z 57)[3] |
| FT-IR (cm⁻¹) | Broad O-H stretch (2500-3300); C-H stretch (2850-2960); C=O stretch (~1710); C-Br stretch (500-600) | Broad O-H stretch (2500-3300); C-H stretch (2850-2960); C=O stretch (~1710); C-Br stretch (500-600) | Broad O-H stretch (2500-3300); C-H stretch (2850-2960); C=O stretch (~1710)[4][5][6] |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the structural validation of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-pulse spectrum with a 30° or 45° pulse angle to allow for faster relaxation and a shorter experimental time.[7]
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The acquisition time should be set to at least 2-3 seconds to ensure good resolution.
-
A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a 30° pulse angle and a relaxation delay of 2 seconds for routine spectra.[8]
-
The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS) into the mass spectrometer. For direct infusion, a solid probe can be used.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak (if present) to determine the molecular weight. The presence of two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2) is characteristic of a compound containing one bromine atom. The fragmentation pattern provides information about the structure of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Interpretation: Analyze the positions (in wavenumbers, cm⁻¹) and shapes of the absorption bands to identify the functional groups present in the molecule.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized organic compound like this compound.
Caption: Logical workflow for the structural validation of a synthesized compound.
References
- 1. 3,3-Dimethylbutyric acid(1070-83-3) 1H NMR spectrum [chemicalbook.com]
- 2. 3,3-Dimethylbutyric acid(1070-83-3) 13C NMR spectrum [chemicalbook.com]
- 3. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]
- 4. Butanoic acid, 3,3-dimethyl- [webbook.nist.gov]
- 5. 3,3-Dimethylbutyric acid(1070-83-3) IR Spectrum [chemicalbook.com]
- 6. tert-Butylacetic acid | C6H12O2 | CID 14057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of 4-Bromo-3,3-dimethylbutanoic Acid: A Comparative Guide to Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromo-3,3-dimethylbutanoic acid, a valuable building block in the synthesis of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of potential methods, offering insights into their underlying principles and experimental considerations. While direct, detailed experimental data for the synthesis of this specific molecule is not widely published, we can extrapolate from established reactions on analogous structures to propose viable pathways.
The primary proposed synthetic strategies for this compound include the bromination of a suitable precursor, 3,3-dimethylbutanoic acid, and the ring-opening of a lactone, 3,3-dimethyl-gamma-butyrolactone. Each approach presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, and potential yield.
Comparison of Synthetic Methods
| Method | Precursor | Key Reagents | General Conditions | Potential Advantages | Potential Challenges |
| Hell-Volhard-Zelinsky (HVZ) Reaction | 3,3-dimethylbutanoic acid | Br₂, PBr₃ (catalytic) | High Temperature | Well-established for α-bromination of carboxylic acids. | Harsh reaction conditions, potential for side reactions.[1][2][3][4][5] |
| Ring-Opening of Lactone | 3,3-dimethyl-gamma-butyrolactone | Hydrobromic Acid (HBr) | Heating | Potentially high yield and selectivity.[6] | Requires synthesis of the starting lactone. |
| Free Radical Bromination | 3,3-dimethylbutanoic acid | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Light or Heat | Milder conditions compared to HVZ.[7][8] | Selectivity can be an issue, potential for multiple brominations. |
Detailed Experimental Protocols (Proposed)
Based on established chemical principles, the following are detailed, albeit theoretical, experimental protocols for the synthesis of this compound.
Method 1: Hell-Volhard-Zelinsky (HVZ) Bromination of 3,3-dimethylbutanoic acid
This method focuses on the alpha-bromination of a carboxylic acid. The reaction proceeds via the formation of an acyl bromide, which then enolizes to allow for bromination at the alpha-position.
Experimental Workflow:
Caption: Workflow for the Hell-Volhard-Zelinsky Bromination.
Protocol:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3,3-dimethylbutanoic acid.
-
Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Slowly add bromine (Br₂) to the mixture.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the bromine color.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture to hydrolyze the acyl bromide intermediate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain this compound.
Method 2: Ring-Opening of 3,3-dimethyl-gamma-butyrolactone
This approach is analogous to the synthesis of 4-bromobutyric acid from gamma-butyrolactone. The reaction involves the acid-catalyzed nucleophilic attack of a bromide ion on the lactone ring.
Logical Relationship of Ring-Opening Synthesis:
Caption: Key steps in the ring-opening of the lactone.
Protocol:
-
Place 3,3-dimethyl-gamma-butyrolactone in a round-bottom flask.
-
Add a concentrated solution of hydrobromic acid (HBr).
-
Heat the mixture under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., dichloromethane).
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield this compound.
Method 3: Free Radical Bromination of 3,3-dimethylbutanoic acid
This method utilizes a radical initiator to generate a bromine radical from N-bromosuccinimide (NBS), which then abstracts a hydrogen atom from the alpha-position of the carboxylic acid.
Signaling Pathway for Radical Bromination:
Caption: Initiation and propagation steps in free radical bromination.
Protocol:
-
In a round-bottom flask, dissolve 3,3-dimethylbutanoic acid in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb.
-
Monitor the reaction by observing the consumption of NBS (which is denser than the solvent and will sink as it is converted to succinimide, which floats).
-
Once the reaction is complete, cool the mixture and filter off the succinimide.
-
Wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting oil by vacuum distillation to obtain this compound.
Conclusion
The synthesis of this compound can be approached through several established organic reactions. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The Hell-Volhard-Zelinsky reaction offers a direct route from the corresponding carboxylic acid but requires harsh conditions. The ring-opening of 3,3-dimethyl-gamma-butyrolactone is a promising alternative, potentially offering high yields, provided the starting lactone is accessible. Free radical bromination presents a milder alternative, although controlling selectivity might be a challenge. Further experimental validation is necessary to determine the optimal conditions and to provide a quantitative comparison of these methods for the synthesis of this important chemical intermediate.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. CN1760167A - Method for producing bromo butyric acid - Google Patents [patents.google.com]
- 7. aklectures.com [aklectures.com]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
A Comparative Analysis of the Reactivity of Brominated Butanoic Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
The reactivity of halogenated organic compounds is a cornerstone of synthetic chemistry and is of paramount importance in the development of novel therapeutic agents. Among these, brominated butanoic acid isomers—2-bromobutanoic acid, 3-bromobutanoic acid, and 4-bromobutanoic acid—exhibit distinct reactivity profiles governed by the position of the bromine atom relative to the carboxylic acid moiety. This guide provides a comparative analysis of their reactivity, supported by experimental data and mechanistic insights.
Comparative Reactivity Overview
The position of the bromine atom along the butanoic acid chain significantly influences the molecule's susceptibility to nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the carboxyl group and the potential for intramolecular reactions are key determinants of the observed reactivity trends.
| Isomer | Predominant Reaction Pathway(s) | Relative Rate of Hydrolysis (Qualitative) | Key Influencing Factors |
| 2-Bromobutanoic Acid | S_N2, Neighboring Group Participation (NGP) | Moderate | Inductive effect of the carboxyl group, potential for NGP by the carboxylate.[1][2] |
| 3-Bromobutanoic Acid | S_N2, Elimination | Slowest | Weaker inductive effect from the carboxyl group compared to the 2-isomer. |
| 4-Bromobutanoic Acid | Intramolecular Cyclization (NGP) | Fastest | Formation of a stable five-membered γ-butyrolactone ring.[3] |
Mechanistic Insights and Reactivity Profiles
2-Bromobutanoic Acid:
The reactivity of 2-bromobutanoic acid is influenced by the bromine atom's proximity to the electron-withdrawing carboxylic acid group. This enhances the electrophilicity of the α-carbon. While it can undergo standard S_N2 reactions, a notable pathway involves neighboring group participation (NGP) by the carboxylate anion.[1] This proceeds through a two-step S_N2 mechanism, often resulting in retention of stereochemistry.
3-Bromobutanoic Acid:
With the bromine atom at the β-position, the inductive effect of the carboxyl group is diminished compared to the 2-isomer. Consequently, the C-Br bond is less polarized, and the carbon is less electrophilic, leading to a slower rate of nucleophilic substitution. Elimination reactions can also be a competing pathway.
4-Bromobutanoic Acid:
This isomer displays the highest reactivity, primarily due to a powerful intramolecular S_N2 reaction. The carboxylate group acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form a stable, five-membered ring structure known as γ-butyrolactone.[3] This intramolecular process is kinetically favored over intermolecular reactions, leading to a significantly faster reaction rate.[3]
Experimental Protocols
Determining Relative Rates of Hydrolysis:
A common method to compare the reactivity of these isomers is to monitor their hydrolysis rates.[4][5] This can be achieved by reacting each isomer with an aqueous solution of silver nitrate.[4][6][7] The halide ion produced during the substitution reaction reacts with silver ions to form a silver bromide precipitate.[4][6][7] The rate of precipitate formation serves as a direct indicator of the halogenoalkane's reactivity.[4][6][7]
Detailed Protocol:
-
Preparation of Solutions: Prepare equimolar solutions of 2-bromobutanoic acid, 3-bromobutanoic acid, and 4-bromobutanoic acid in an ethanol/water mixture to ensure solubility.[7] Prepare an aqueous solution of silver nitrate (e.g., 0.02 M).[5]
-
Reaction Setup: In separate test tubes, add a fixed volume of each brominated butanoic acid solution.
-
Initiation of Reaction: To each test tube, add an equal volume of the silver nitrate solution simultaneously and start a timer.[5] The test tubes should be placed in a water bath at a constant temperature to ensure controlled conditions.[7][8]
-
Observation and Data Collection: Observe the test tubes for the formation of a cream-colored precipitate of silver bromide.[6] Record the time taken for the precipitate to appear in each test tube. The shorter the time, the more reactive the isomer.
-
Acidification: The mixture should be acidified with dilute nitric acid to prevent the precipitation of silver hydroxide, which could be a source of confusion.[7]
Visualizing Reaction Pathways
Neighboring Group Participation in 2-Bromobutanoic Acid:
Caption: Neighboring group participation in the hydrolysis of 2-bromobutanoic acid.
Intramolecular Cyclization of 4-Bromobutanoic Acid:
Caption: Intramolecular cyclization of 4-bromobutanoic acid to form γ-butyrolactone.
Experimental Workflow for Reactivity Comparison:
Caption: General experimental workflow for comparing the reactivity of brominated butanoic acid isomers.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. organic chemistry - Why does neighbouring group participation happen? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. savemyexams.com [savemyexams.com]
- 5. scribd.com [scribd.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-3,3-dimethylbutanoic Acid: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-3,3-dimethylbutanoic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Hazard Profile
Based on analogous compounds, this compound should be treated as a corrosive material that can cause severe skin burns and eye damage.[1][2] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | Lab coat, long pants, and closed-toe shoes. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Halogenated Organic Acid").
-
Compatibility: Do not mix this compound waste with other waste streams, particularly bases, oxidizing agents, or non-halogenated solvents, to prevent potentially violent chemical reactions.[2]
2. Handling and Transfer:
-
Spill Containment: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Transfer: Carefully transfer the chemical waste and any contaminated materials into the designated waste container using appropriate tools (e.g., chemical-resistant scoops or funnels). Avoid generating dust or aerosols.
3. Storage of Waste:
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental waste management company. Provide them with a full characterization of the waste.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.
Summary of Hazard Data (Based on Analogous Compounds)
| Hazard Category | Description | Source (Analogous Compound) |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-Bromo-3,3-dimethylbutanoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety and logistical information for the proper handling and disposal of 4-Bromo-3,3-dimethylbutanoic acid, a compound that, like similar halogenated organic acids, requires careful management to mitigate potential hazards.
Personal Protective Equipment (PPE)
When working with this compound, adherence to appropriate personal protective equipment protocols is the first line of defense. The following table summarizes the essential PPE for handling this compound, based on the safety profiles of structurally similar chemicals.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Experimental Protocol: Safe Handling Procedure
The following step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is operational before starting any work.
-
Verify the availability and functionality of safety equipment, including an eyewash station and a safety shower.
-
Prepare all necessary glassware and equipment and place them inside the fume hood.
2. Donning Personal Protective Equipment:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles. If there is a significant splash risk, use a full-face shield in addition to goggles.
-
Wear nitrile gloves. Inspect the gloves for any signs of damage before use.
3. Handling the Chemical:
-
Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to handle the solid compound.
-
If creating a solution, add the acid to the solvent slowly.
4. Post-Handling Procedures:
-
After handling, wash hands thoroughly with soap and water.
-
Clean the work area and any contaminated equipment.
5. Doffing Personal Protective Equipment:
-
Remove gloves first, avoiding contact with the outside of the gloves.
-
Remove the lab coat.
-
Remove eye protection last.
-
Dispose of used gloves in the appropriate waste container.
Safe handling workflow for this compound.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental protection and workplace safety.
Waste Segregation:
-
Halogenated organic compounds, such as this compound, must be disposed of in a specifically designated and clearly labeled "Halogenated Organic Waste" container.[1]
-
Do not mix this waste with non-halogenated organic waste or other types of chemical waste.
Container Management:
-
Waste containers should be kept closed when not in use.
-
Store waste containers in a well-ventilated area, away from incompatible materials.
Disposal Procedure:
-
Arrange for the collection and disposal of the halogenated organic waste through a licensed and certified hazardous waste management provider.[3][4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Disposal workflow for brominated organic compounds.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
